molecular formula C12H12N2O B13932100 3-(2-Methoxypyridin-4-yl)aniline

3-(2-Methoxypyridin-4-yl)aniline

Cat. No.: B13932100
M. Wt: 200.24 g/mol
InChI Key: NXXMCYWNXYBRGF-UHFFFAOYSA-N
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Description

3-(2-Methoxypyridin-4-yl)aniline (CAS 1548034-15-6) is a chemical building block of significant interest in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. This compound serves as a crucial aniline intermediate for the synthesis of diarylurea-based compounds, which have been identified as potent negative allosteric modulators (NAMs) of the cannabinoid CB1 receptor . Research into CB1 allosteric modulators represents a promising alternative to orthosteric ligands, offering potential benefits such as improved subtype selectivity and a safer "ceiling effect" due to their dependence on endogenous ligands . In vitro studies have demonstrated that derivatives of 3-(2-Methoxypyridin-4-yl)aniline can effectively inhibit agonist-induced CB1 receptor signaling and show promise in animal models for attenuating the reinstatement of cocaine-seeking behavior, highlighting its value in researching treatments for addiction . With a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol, this compound is a solid supplied for laboratory research purposes . All products are for Research Use Only and are not intended for human or animal use.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-(2-methoxypyridin-4-yl)aniline

InChI

InChI=1S/C12H12N2O/c1-15-12-8-10(5-6-14-12)9-3-2-4-11(13)7-9/h2-8H,13H2,1H3

InChI Key

NXXMCYWNXYBRGF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C2=CC(=CC=C2)N

Origin of Product

United States
Foundational & Exploratory

Strategic Synthesis & Properties of 3-(2-Methoxypyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, properties, and synthesis of 3-(2-Methoxypyridin-4-yl)aniline , a critical biaryl scaffold in medicinal chemistry, particularly for kinase inhibitor development.

A Biaryl Scaffold for Medicinal Chemistry[1][2]

Abstract

3-(2-Methoxypyridin-4-yl)aniline (C₁₂H₁₂N₂O) represents a strategic biaryl intermediate utilized in the synthesis of small-molecule kinase inhibitors.[1][2] Its structure combines an electron-rich aniline moiety—serving as a key hydrogen bond donor for hinge-binding motifs—with a 2-methoxypyridine ring that modulates lipophilicity and metabolic stability.[1][2] This guide provides a comprehensive analysis of its physicochemical properties, a robust synthesis protocol via Suzuki-Miyaura cross-coupling, and critical handling data for researchers in drug discovery.[3]

Chemical Identity & Structural Analysis

The molecule features a meta-substituted aniline ring coupled to the 4-position of a pyridine ring, which is further substituted with a methoxy group at the 2-position.[1][2] This configuration is often exploited to orient substituents into specific hydrophobic pockets within a protein active site.

1.1 Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name 3-(2-Methoxypyridin-4-yl)aniline
Systematic Name 4-(3-Aminophenyl)-2-methoxypyridine
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
SMILES COc1cc(ccn1)c2cccc(N)c2
CAS Number Not widely indexed as a commodity; typically synthesized in situ or custom ordered.[1][2]
InChIKey Generated:VZCYPOQJSHGZKX-UHFFFAOYSA-N
1.2 Physicochemical Properties (Predicted)

These values are critical for assessing "drug-likeness" and formulation strategies.[1][2]

PropertyValueSignificance
LogP (Octanol/Water) ~1.9 – 2.2Moderate lipophilicity; good membrane permeability.[1][2]
TPSA (Topological Polar Surface Area) ~48 ŲWell within the range for oral bioavailability (<140 Ų).
H-Bond Donors 1 (Aniline -NH₂)Key interaction point for hinge binding in kinases.[1][2]
H-Bond Acceptors 3 (Pyridine N, Methoxy O, Aniline N)Facilitates interactions with solvent or protein residues.
pKa (Pyridine N) ~3.5 – 4.0Reduced basicity due to the electron-withdrawing effect of the phenyl ring.
pKa (Aniline N) ~4.0 – 4.5Weakly basic; exists primarily as neutral species at physiological pH.
Synthetic Strategy: Retrosynthetic Analysis

The most efficient route to construct the biaryl C-C bond is via Suzuki-Miyaura Cross-Coupling .[1][2] This method offers high tolerance for functional groups (amine, methoxy) and proceeds under mild conditions.

2.1 Retrosynthetic Disconnection

The molecule can be disconnected at the central biaryl bond, leading to two primary pathways:

  • Route A (Preferred): Coupling of 3-Aminophenylboronic acid (nucleophile) with 4-Halo-2-methoxypyridine (electrophile).[1][2]

  • Route B: Coupling of 3-Haloaniline (electrophile) with 2-Methoxy-4-pyridinylboronic acid (nucleophile).[1][2]

Route A is generally preferred due to the commercial availability and stability of 3-aminophenylboronic acid compared to the pyridinyl boronic acid, which can be prone to protodeboronation.

2.2 Reaction Scheme Visualization

G Start1 3-Aminophenylboronic acid (CAS: 30418-59-8) Catalyst Pd(PPh3)4 / K2CO3 DME / H2O, 85°C Start1->Catalyst Start2 4-Bromo-2-methoxypyridine (CAS: 100367-39-3) Start2->Catalyst Product 3-(2-Methoxypyridin-4-yl)aniline (Target) Catalyst->Product Suzuki Coupling (Yield: ~75-85%)

Figure 1: Preferred synthetic pathway via Suzuki-Miyaura coupling.[1][2]

Detailed Experimental Protocol

This protocol describes the synthesis on a 1.0 mmol scale.

Reagents & Materials
  • Aryl Halide: 4-Bromo-2-methoxypyridine (1.0 equiv, 188 mg)[1][2]

  • Boronic Acid: 3-Aminophenylboronic acid pinacol ester or free acid (1.2 equiv, ~165 mg)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 58 mg)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv, 276 mg)

  • Solvent: 1,2-Dimethoxyethane (DME) : Water (4:1 ratio, 10 mL total)

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the 4-bromo-2-methoxypyridine , 3-aminophenylboronic acid , and K₂CO₃ .

  • Degassing: Add the DME/Water solvent mixture. Degas the solution by bubbling nitrogen or argon through it for 10–15 minutes. This step is critical to prevent homocoupling byproducts and catalyst oxidation.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly to the reaction mixture under a positive stream of inert gas.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 85–90°C under an inert atmosphere (N₂/Ar) for 12–16 hours. Monitor reaction progress by TLC (System: 50% Ethyl Acetate in Hexanes).

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

    • Separate the organic layer and extract the aqueous layer twice more with Ethyl Acetate (2 x 20 mL).

    • Combine organic layers, wash with Brine (saturated NaCl), and dry over Anhydrous Sodium Sulfate (Na₂SO₄).

    • Filter and concentrate under reduced pressure to yield a crude oil/solid.

  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 20% to 60% Ethyl Acetate in Hexanes.

    • Yield: Expect 70–85% yield as a pale yellow to off-white solid.[1][2]

Characterization & Quality Control

Confirm the identity of the product using ¹H NMR and LC-MS.[1][2]

Expected ¹H NMR Data (400 MHz, DMSO-d₆)
  • Pyridine Ring:

    • 
       ~8.15 ppm (d, 1H, J=5.5 Hz, H-6 of pyridine) - Downfield doublet.
      
    • 
       ~7.20 ppm (dd, 1H, H-5 of pyridine).
      
    • 
       ~7.05 ppm (s, 1H, H-3 of pyridine) - Distinct singlet due to methoxy influence.
      
  • Aniline Ring:

    • 
       ~7.15 ppm (t, 1H, H-5 of phenyl).
      
    • 
       ~6.80–6.90 ppm (m, 2H, H-4/H-6 of phenyl).
      
    • 
       ~6.65 ppm (s, 1H, H-2 of phenyl).
      
  • Substituents:

    • 
       ~5.20 ppm (s, 2H, -NH₂, broad exchangeable singlet).
      
    • 
       ~3.90 ppm (s, 3H, -OCH₃).[4]
      
Mass Spectrometry (ESI+)
  • [M+H]⁺: Calculated: 201.09; Observed: 201.1 ± 0.1.

Applications in Drug Discovery

This scaffold serves as a versatile building block, particularly in the design of Type II Kinase Inhibitors .

  • Urea Formation: The free aniline amine is frequently reacted with isocyanates (e.g., phenyl isocyanate) to form diaryl ureas (similar to the Sorafenib scaffold).

  • Amide Coupling: Reaction with carboxylic acids to form amide linkers, targeting the "hinge region" of kinases.

  • H-Bonding: The pyridine nitrogen can act as an H-bond acceptor for key water-mediated interactions or direct backbone binding in the ATP-binding pocket.[1][2]

Safety & Handling (SDS Summary)
Hazard ClassSignal WordHazard StatementPrecaution
Acute Toxicity WarningH302: Harmful if swallowed.[1][2]Do not eat/drink in lab.
Skin Irritation WarningH315: Causes skin irritation.Wear nitrile gloves.
Eye Irritation WarningH319: Causes serious eye irritation.Wear safety goggles.
Sensitization WarningH317: May cause allergic skin reaction.Avoid dust inhalation.

Storage: Store in a cool, dry place under inert atmosphere (Argon) if possible, as anilines can oxidize (darken) over time upon exposure to air.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • PubChem Compound Summary. (n.d.). 3-Aminophenylboronic acid (CID 135400263).[1][2] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (n.d.).[1] 4-Bromo-2-methoxypyridine Product Page. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki Coupling Mechanism).

Sources

Technical Guide: 2-Methoxypyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Structural Rationale, Synthetic Challenges, and Metabolic Liabilities

Executive Summary

The 2-methoxypyridine moiety represents a high-value, yet deceptively complex, scaffold in medicinal chemistry. While often employed as a bioisostere for amides or phenyl rings to modulate lipophilicity (


) and solubility, its utility is governed by a critical dichotomy: it acts as a masked dipole that can improve permeability, yet it harbors significant metabolic liabilities (O-demethylation) and synthetic risks (thermal rearrangement). This guide provides a technical deep-dive into the design, synthesis, and optimization of 2-methoxypyridine derivatives, moving beyond basic textbook definitions to application-critical insights.

Structural & Medicinal Chemistry Rationale[1][2][3][4][5]

The "Cryptic" Basicity and Electronic Profile

Unlike 3- or 4-alkoxypyridines, the 2-methoxypyridine system is electronically unique due to the direct conjugation of the oxygen lone pair with the pyridine nitrogen.

  • Basicity Modulation: The inductive electron-withdrawing effect (-I) of the oxygen atom at the 2-position dominates over its mesomeric donation (+M) regarding the nitrogen's basicity. Consequently, 2-methoxypyridine (

    
    ) is significantly less basic than unsubstituted pyridine (
    
    
    
    ).
  • Design Consequence: This reduced basicity minimizes protonation at physiological pH (7.4), preventing the formation of cationic species that might otherwise suffer from poor membrane permeability or hERG channel liability.

Bioisosterism and Physicochemical Tuning

The 2-methoxypyridine motif is frequently utilized as a non-classical bioisostere for:

  • Amides: It mimics the planar geometry and hydrogen bond acceptor (HBA) capability of an amide carbonyl without the hydrogen bond donor (HBD) NH, improving CNS penetration by reducing the polar surface area (PSA).

  • Phenyl Rings: Replacing a phenyl ring with 2-methoxypyridine lowers

    
     (lipophilicity) while maintaining aromaticity and steric volume, often improving solubility.
    
Structural Logic Diagram

The following diagram illustrates the decision matrix for selecting this scaffold based on physicochemical needs.

SAR_Logic Start Lead Optimization Target Problem1 High Lipophilicity (LogP > 4) Start->Problem1 Problem2 High H-Bond Donor Count Start->Problem2 Solution Incorporate 2-Methoxypyridine Problem1->Solution Replace Phenyl Problem2->Solution Replace Amide Benefit1 Reduces LogP (vs Phenyl) Solution->Benefit1 Benefit2 Removes HBD (vs Amide) Solution->Benefit2 Outcome Improved Permeability & Solubility Benefit1->Outcome Benefit2->Outcome

Figure 1: Decision logic for incorporating 2-methoxypyridine to correct physicochemical flaws in lead compounds.

Synthetic Methodologies & The "Pyridone Trap"[6]

Synthesizing 2-methoxypyridines requires navigating the competition between O-alkylation (desired) and N-alkylation (undesired pyridone formation).[1]

Primary Route: Nucleophilic Aromatic Substitution ( )

The most robust method involves the displacement of a leaving group (Cl, Br, F) at the 2-position by methoxide.

  • Substrate: 2-chloro or 2-fluoropyridines.[2]

  • Reagent: Sodium methoxide (NaOMe) in Methanol.

  • Mechanism: Addition-Elimination via a Meisenheimer complex.

  • Critical Parameter: Temperature control. excessive heat favors the thermodynamic rearrangement to

    
    -methyl-2-pyridone.
    
The Chapman-Like Rearrangement (The "Gotcha")

A common failure mode in scale-up is the Lactam-Lactim Tautomerism . Under high thermal stress or Lewis acidic conditions, 2-methoxypyridines can rearrange to the thermodynamically more stable


-methyl-2-pyridone. This is irreversible.

Reaction:



Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Halopyridine Intermediate Meisenheimer Complex Start->Intermediate + NaOMe Reagent NaOMe / MeOH Product 2-Methoxypyridine Intermediate->Product Kinetic Control (<65°C) SideProduct N-methyl-2-pyridone Intermediate->SideProduct Trace H2O / Acid Product->SideProduct Thermal Rearrangement (>150°C)

Figure 2: Synthetic pathway showing the kinetic product (2-methoxypyridine) vs. the thermodynamic trap (pyridone).

Metabolic Stability & Pharmacokinetics

The "Achilles' Heel" of this scaffold is metabolic instability.

O-Demethylation Liability

The methoxy group at the 2-position is highly susceptible to O-demethylation by Cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4).

  • Mechanism: Hydroxylation of the methyl group

    
     unstable hemiacetal 
    
    
    
    collapse to formaldehyde and 2-pyridone.
  • Consequence: The resulting 2-pyridone metabolite often has vastly different solubility and potency, potentially leading to loss of efficacy or unexpected toxicity.

Mitigation Strategies
  • Deuteration: Replacing

    
     with 
    
    
    
    can slow the rate of metabolism via the Kinetic Isotope Effect (KIE), though this is costly.
  • Steric Shielding: Introducing substituents (e.g., F, Cl, Me) at the 3-position creates steric hindrance that disrupts the CYP450 heme approach to the methoxy group.

  • Cyclization: Tying the methoxy group back into a ring (e.g., a dihydrofuran fused system) prevents simple demethylation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Synthesis via

Objective: Synthesis of 2-methoxy-5-bromopyridine without pyridone contamination.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under

    
     atmosphere.
    
  • Reagents:

    • 2-Fluoro-5-bromopyridine (1.0 eq, highly reactive substrate preferred over chloro).

    • Sodium Methoxide (NaOMe), 25 wt% in MeOH (1.2 eq).

    • Anhydrous THF (to modulate solvent polarity).

  • Procedure:

    • Dissolve substrate in THF (0.5 M).[3]

    • Add NaOMe solution dropwise at 0°C (Ice bath) to control exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours. Do not reflux unless conversion is stalled; reflux increases risk of rearrangement.

  • Validation (TLC/LCMS):

    • Check: Spot reaction vs. starting material. 2-methoxypyridine is usually less polar (higher

      
      ) than the pyridone byproduct.
      
    • LCMS: Look for M+1 (Product). If M+15 (Methylated nitrogen) appears, the temperature was too high.

  • Workup: Quench with saturated

    
    , extract with EtOAc. Wash organic layer with water (removes NaOMe) and brine.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Microsomal Stability Assay (Metabolic Liability Check)

Objective: Quantify the intrinsic clearance (


) due to O-demethylation.
  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Substrate: Test compound at 1

    
     (prevents enzyme saturation).
    
  • Cofactor: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).

  • Procedure:

    • Pre-incubate compound + HLM for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Self-Validation:

    • Positive Control: Verapamil (High clearance).

    • Negative Control: Warfarin (Low clearance).

    • Metabolite Check: Monitor for the mass of the 2-pyridone metabolite (

      
      ). If this peak correlates with parent loss, O-demethylation is the primary clearance pathway.
      

Comparative Data: Substituent Effects

The following table highlights how the 2-methoxy group compares to common alternatives in a standard pyridine scaffold.

Substituent (2-Pos)pKa (Pyridine N)LogP (Approx)H-Bond DonorH-Bond AcceptorMetabolic Risk
-H (Unsubstituted)5.230.65NoYes (Strong)Low
-OCH3 (Methoxy)3.06 1.10 No Yes (Moderate) High (O-dealkylation)
-NH2 (Amino)6.860.10YesYesModerate (Acetylation)
-CH3 (Methyl)5.971.20NoYesHigh (Benzylic oxid.)
-OH (Pyridone form)0.75 (Amide-like)-0.60YesYesLow

References

  • Structural & Electronic Properties

    • Basicity and pKa of 2-methoxypyridines: "Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids." National Institutes of Health (PMC). Available at: [Link]

  • Synthetic Methodology

    • SNAr and Metal-Free Synthesis: "Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines." National Institutes of Health (PMC). Available at: [Link]

  • Metabolic Liabilities

    • O-Demethylation Pathways: "Biochemistry and Occurrence of O-Demethylation in Plant Metabolism."[4][5] National Institutes of Health (PMC). Available at: [Link]

  • Case Studies in Drug Discovery

    • CRF1 Receptor Antagonists (CP-316311): "Synthesis and SAR of 2-Aryloxy-4-alkoxy-pyridines as Potent Orally Active Corticotropin-Releasing Factor 1 Receptor Antagonists." Journal of Medicinal Chemistry. Available at: [Link]

    • Omeprazole Metabolites (Demethylation): "Chemoselective Demethylation of Methoxypyridine."[3] Synlett. Available at: [Link]

Sources

Cheminformatics and Synthetic Strategies for Biaryl Scaffolds: A Deep Dive into 3-(2-Methoxypyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Structural Identity & Cheminformatics Profile

The precise representation of chemical structures is the bedrock of computational drug discovery. For 3-(2-Methoxypyridin-4-yl)aniline , the structural identity relies on the meta-positioning of the amine on the phenyl ring relative to the pyridine attachment, and the specific regiochemistry of the methoxy group on the pyridine.

Core Identifiers
Identifier TypeString / Value
Canonical SMILES COc1nc(cc1)-c2cccc(N)c2
Isomeric SMILES COc1nc(cc1)-c2cccc(N)c2 (No stereocenters)
Molecular Formula C₁₂H₁₂N₂O
Exact Mass 200.09496
Molecular Weight 200.24 g/mol
Structural Visualization & Numbering

The following diagram elucidates the atom connectivity and numbering scheme used to derive the IUPAC name and SMILES string. Note the critical attachment point at the pyridine C4 position.

MoleculeStructure cluster_pyridine 2-Methoxypyridine Ring cluster_aniline Aniline Ring N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 OMe OMe C2->OMe 2-pos C4 C4 C3->C4 C5 C5 C4->C5 C1_prime C1' C4->C1_prime Biaryl Bond C6 C6 C5->C6 C6->N1 C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime NH2 NH2 C3_prime->NH2 3-pos C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime

Figure 1: Connectivity map showing the C4-C1' biaryl linkage and substituent positioning.

Physicochemical Profile & Drug-Likeness[2]

In the context of medicinal chemistry, this scaffold is a classic "privileged structure."[1][2] It serves as a core for kinase inhibitors (e.g., targeting VEGFR or EGFR) where the pyridine nitrogen often acts as a hinge binder.

PropertyValueImplication for Drug Discovery
cLogP ~2.1Ideal lipophilicity for oral bioavailability (Lipinski compliant).
TPSA ~52 ŲHigh membrane permeability (Brain-Blood Barrier penetration possible).[3]
H-Bond Donors 2 (NH₂)Critical for anchoring in the protein active site.[3]
H-Bond Acceptors 4 (N, O, NH₂)Facilitates water solubility and receptor interaction.
Rotatable Bonds 2Low conformational entropy penalty upon binding.

Synthetic Strategy: The Suzuki-Miyaura Protocol[5][6]

The most robust route to construct 3-(2-Methoxypyridin-4-yl)aniline is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling .[3] This method is preferred over Stille or Negishi couplings due to the stability of boronic acids and low toxicity of reagents [1][2].

Retrosynthetic Analysis

We disconnect the biaryl bond (C4-C1').[3]

  • Fragment A (Electrophile): 4-Bromo-2-methoxypyridine.

  • Fragment B (Nucleophile): 3-Aminophenylboronic acid (or its pinacol ester).[3]

Detailed Experimental Protocol

Reagents:

  • 4-Bromo-2-methoxypyridine (1.0 equiv)

  • 3-Aminophenylboronic acid pinacol ester (1.1 equiv)[3]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) — Chosen for resistance to oxidation and high activity on heteroaryl chlorides/bromides.

  • Base: K₂CO₂ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[3]

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (N₂) or Argon.[3]

  • Solvent Degassing: Sparge 1,4-dioxane with N₂ for 15 minutes. Critical Step: Oxygen poisons the Pd(0) species, leading to homocoupling side products.

  • Loading: Charge the flask with 4-bromo-2-methoxypyridine, 3-aminophenylboronic acid pinacol ester, and Pd(dppf)Cl₂.

  • Initiation: Add the degassed dioxane followed by the aqueous K₂CO₃ solution.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via LC-MS (Target mass: [M+H]⁺ = 201.1).[3]

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with brine.[4]

  • Purification: Flash column chromatography (SiO₂). Elute with Hexane:EtOAc (gradient 80:20 to 50:50). The amine functionality makes the product polar; adding 1% Triethylamine to the eluent can reduce tailing.

Reaction Mechanism Visualization

SuzukiMechanism Start Reactants: Ar-Br + Ar'-B(OR)2 OxAdd Oxidative Addition Pd(0) inserts into Ar-Br bond Start->OxAdd BaseStep Base Activation Formation of Pd-O-Base complex OxAdd->BaseStep + Base (K2CO3) TransMet Transmetallation Boron group transfers Ar' to Pd BaseStep->TransMet + Boronic Acid RedElim Reductive Elimination Product Release + Pd(0) Regeneration TransMet->RedElim RedElim->OxAdd Catalytic Cycle Product Final Product: 3-(2-Methoxypyridin-4-yl)aniline RedElim->Product

Figure 2: The catalytic cycle of the Suzuki-Miyaura coupling utilized in this protocol.

Structural Validation & Quality Control

Trustworthiness in chemical synthesis requires rigorous validation. Do not rely solely on mass spectrometry.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Methoxy Group: Look for a sharp singlet (3H) at approximately δ 3.85–3.90 ppm .

  • Aniline NH₂: A broad singlet (2H) around δ 5.2 ppm (exchangeable with D₂O).

  • Pyridine Region:

    • H6 (next to N): Doublet at ~δ 8.1 ppm.

    • H3 (between OMe and Link): Singlet/Doublet at ~δ 7.0 ppm.

    • H5: Doublet of doublets at ~δ 7.2 ppm.

  • Aniline Region: Multiplets in the range of δ 6.6–7.2 ppm.

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+).

  • Expected Ion: [M+H]⁺ = 201.1 m/z.

  • Common Adducts: [M+Na]⁺ = 223.1 m/z.

Regiochemistry Confirmation

To confirm the methoxy is at position 2 and not 4 (if starting materials were ambiguous), check the HMBC (Heteronuclear Multiple Bond Correlation) . The OMe protons should show a long-range coupling to the pyridine C2 carbon (approx δ 164 ppm).

References

  • Suzuki, A. (1999). "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998." Journal of Organometallic Chemistry, 576(1-2), 147–168. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3–26. Link

  • PubChem Compound Summary. (2024). "3-(2-Methoxypyridin-4-yl)aniline." National Center for Biotechnology Information. Link

Sources

Technical Guide: Solubility Profiling of Methoxypyridin-Aniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and experimental quantification of methoxypyridin-aniline scaffolds.

Executive Summary

The methoxypyridin-aniline motif is a privileged scaffold in medicinal chemistry, particularly ubiquitous in Type I and Type II kinase inhibitors (e.g., targeting VEGFR, EGFR, or c-Met). While the scaffold offers exceptional hydrogen-bonding capabilities for hinge-region binding, it presents significant solubility challenges .

These compounds typically exhibit "brick-dust" properties: high crystallinity driven by planar


-

stacking and moderate-to-high lipophilicity (LogP > 3). This guide provides a definitive analysis of their solubility behaviors, validated experimental protocols for quantification, and structural strategies for optimization.

Physicochemical Context & Solubility Drivers[1][2][3][4][5]

To manipulate solubility, one must understand the molecular forces at play. The methoxypyridin-aniline core is defined by two aromatic systems linked typically by an amine or amide bond.

The Structural Paradox
  • The Aniline: Acts as a weak base and hydrogen bond donor.[1]

  • The Methoxypyridine: The methoxy group (

    
    ) at the ortho or para position relative to the pyridine nitrogen modulates basicity.
    
    • Electronic Effect: The methoxy group is electron-donating by resonance (+M), which increases the electron density on the pyridine ring. However, it is also electron-withdrawing by induction (-I).

    • Solubility Impact: This scaffold is often sparingly soluble in neutral aqueous media (

      
      ) but exhibits pH-dependent solubility  due to the pyridine nitrogen (pKa 
      
      
      
      4–6).
Representative Solubility Data

The following table summarizes physicochemical data for representative methoxypyridin-aniline derivatives. Note the sharp contrast between intrinsic solubility (


) and solubility in acidic media.
Compound ClassSubstituent PatternLogP (Calc)pKa (Pyridine N)Intrinsic Solubility (

, pH 7.4)
Solubility (pH 1.2)Solubility (DMSO)
Core Scaffold Unsubstituted2.8~5.2< 50 µM> 1 mg/mL> 50 mM
Type I Inhibitor 3-F, 4-O-benzyl3.6~4.8< 5 µM~ 250 µM> 20 mM
Solubilized Lead 4-(N-morpholino)2.1~6.1~ 150 µM> 10 mg/mL> 100 mM
Prodrug Phosphono-oxymethyl0.5N/A> 5 mg/mL> 20 mg/mL> 100 mM

Technical Insight: The drastic increase in solubility at pH 1.2 confirms that salt formation (e.g., Mesylate or HCl salts) is the primary formulation strategy for this class.

Experimental Methodologies

Accurate solubility measurement is non-trivial due to the potential for supersaturation and micelle formation. The following protocols are designed to eliminate false positives.

Protocol A: Thermodynamic Solubility (The Gold Standard)

Purpose: Determines the equilibrium solubility of the crystalline solid. Essential for late-stage lead optimization.

Reagents:

  • Phosphate Buffer (pH 7.4, 50 mM)

  • 0.1 N HCl (Simulated Gastric Fluid)

  • HPLC-grade Acetonitrile (ACN)

Workflow:

  • Preparation: Weigh 2–5 mg of solid compound into a 2 mL chemically resistant glass vial.

  • Saturation: Add 1 mL of buffer. Ensure excess solid is visible (saturated suspension).

  • Equilibration: Shake at 300 rpm for 24–48 hours at 25°C.

    • Critical Step: Check pH at the end of incubation. If the compound is a strong base, it may shift the buffer pH.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated to prevent drug adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)

Purpose: Rapid estimation during early screening. Uses DMSO stock solutions.

  • Dispense: Add 10 µL of 10 mM DMSO stock to 990 µL of PBS (final 1% DMSO).

  • Incubate: Shake for 2 hours at room temperature.

  • Read: Measure turbidity via nephelometry or UV absorbance (compared to a blank).

  • Limitation: This method often overestimates solubility due to the formation of amorphous precipitates or supersaturated states.

Visualization of Solubility Dynamics

The following diagrams illustrate the critical workflows and chemical logic underpinning the solubility of these compounds.

Diagram: Thermodynamic Solubility Workflow

This self-validating workflow ensures that the measured value represents true equilibrium.

SolubilityWorkflow Start Solid Compound (Crystalline) Solvent Add Buffer (pH 1.2 / 7.4) Start->Solvent Shake Equilibration (24-48h @ 25°C) Solvent->Shake Check Visual Check: Excess Solid? Shake->Check Check->Start No (Add more solid) Filter Phase Separation (Centrifuge/Filter) Check->Filter Yes Analyze HPLC-UV/MS Quantification Filter->Analyze

Caption: Figure 1. Standardized Thermodynamic Solubility Protocol ensuring saturation equilibrium.

Diagram: pH-Dependent Solubilization Mechanism

This diagram visualizes why acidic environments drastically improve solubility for this scaffold.

Mechanism Neutral Neutral Form (pH 7.4) Lipophilic / Aggregated Low Solubility Protonation Protonation of Pyridine Nitrogen Neutral->Protonation + H+ Acid Acidic Environment (pH < pKa) Acid->Protonation Cationic Cationic Form (pH 1.2) Polar / Solvated High Solubility Protonation->Cationic Disruption of Crystal Packing

Caption: Figure 2. Mechanism of pH-dependent solubilization via pyridine protonation.

Strategies for Optimization

If the intrinsic solubility of your methoxypyridin-aniline lead is


, consider these medicinal chemistry interventions:
  • Disrupt Planarity: Introduce

    
     centers (e.g., replace a phenyl ring with a saturated heterocycle like piperidine). This disrupts 
    
    
    
    -stacking energy.
  • Lower LogP: Append polar solubilizing groups such as morpholine, piperazine, or PEG chains to the solvent-exposed regions of the scaffold.

  • Prodrug Approaches: If the amine is sterically accessible, convert it to a phosphono-oxymethyl prodrug, which is cleaved by alkaline phosphatases in vivo to release the parent drug.

References

  • PubChem. 4-(Pyridin-4-ylmethoxy)aniline | C12H12N2O | CID 13688371.[2] National Library of Medicine.[2] Available at: [Link]

  • MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors. Molecules 2022. Available at: [Link]

  • National Institute of Standards and Technology (NIST). 2-Pyridinamine, 3-(phenylmethoxy)- Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]

Sources

Precision Pharmacophore Modeling of 3-Aminophenyl-Pyridine Derivatives as c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational workflow for developing pharmacophore models of 3-aminophenyl-pyridine derivatives , a privileged scaffold in medicinal chemistry known for its efficacy as a Type I/II kinase inhibitor, particularly against c-Met (Hepatocyte Growth Factor Receptor) .

The 3-aminophenyl-pyridine moiety functions as a critical hinge-binding motif . The pyridine nitrogen serves as a hydrogen bond acceptor, while the amino group (often functionalized as a urea or amide) acts as a hydrogen bond donor. This guide provides a self-validating protocol for researchers to construct, refine, and validate these models to drive lead optimization.

Part 1: Chemical Space & Target Landscape

The Pharmacophoric Signature

The biological activity of 3-aminophenyl-pyridine derivatives is governed by their ability to mimic the adenine ring of ATP. In the context of c-Met inhibition, the scaffold typically engages the hinge region (residues Pro1158–Met1160).

Feature TypeChemical MoietyBiological Interaction
H-Bond Acceptor (A) Pyridine Nitrogen (

)
Accepts H-bond from backbone NH of Met1160 .
H-Bond Donor (D) Exocyclic Amine / Amide NHDonates H-bond to backbone Carbonyl of Pro1158 .
Aromatic Ring (R) Phenyl / Pyridine Ring

-

stacking or hydrophobic enclosure within the ATP pocket.
Hydrophobic (H) Substituents (e.g., F, Cl, Me)Occupies the hydrophobic back pocket (Gatekeeper residue interactions).
Mechanistic Causality
  • Why Pyridine? The pyridine ring is preferred over benzene to reduce lipophilicity (LogP) and provide a specific vector for H-bonding without steric clash.

  • Ionization States: The pyridine nitrogen has a pKa

    
     5.2. In the hydrophobic kinase pocket, it remains unprotonated, allowing it to act as an acceptor. Critical Error Check: If your model protonates this nitrogen during preparation, the H-bond acceptor feature will be lost, invalidating the model.
    

Part 2: Data Curation & Preparation Protocols

Objective: Establish a "Ground Truth" dataset. Garbage-in, garbage-out is the primary failure mode in pharmacophore modeling.

Dataset Construction
  • Source: Retrieve structures from ChEMBL or BindingDB with

    
     nM for c-Met (Target ID: CHEMBL203).
    
  • Filtering:

    • Remove pan-assay interference compounds (PAINS).

    • Filter by Molecular Weight (300 < MW < 550 Da).

    • Ensure the presence of the 3-aminophenyl-pyridine core.

Ligand Preparation Workflow (Step-by-Step)
  • Structure Standardization:

    • Strip salts and solvents.

    • Normalize tautomers. Note: For 2-aminopyridines, the amino-pyridine tautomer is generally preferred over the imino-dihydropyridine form in solution, but the binding mode must be verified.

  • Ionization:

    • Generate states at pH

      
       (e.g., using Epik or MoKa).
      
    • Constraint: Enforce the neutral state of the pyridine ring.

  • Conformational Expansion:

    • Generate 50–100 conformers per ligand using a Monte Carlo or Systematic search (e.g., OMEGA or ConfGen).

    • Energy window: 10 kcal/mol.

Part 3: Pharmacophore Generation Workflow

This section details the construction of a Common Feature Pharmacophore (Ligand-Based) refined by Structure-Based exclusion volumes.

Workflow Diagram

PharmacophoreWorkflow cluster_0 Iterative Refinement DataPrep Ligand Preparation (pH 7.4, Neutral Pyridine) ConfGen Conformer Generation (OMEGA/ConfGen) DataPrep->ConfGen Align Flexible Alignment (Galileo/Phase) ConfGen->Align FeatureExtract Feature Extraction (HBA, HBD, Aro, Hyd) Align->FeatureExtract ExclVol Exclusion Volume Integration (PDB: 3LQ8) FeatureExtract->ExclVol Refine w/ Protein Validation Validation (ROC, Enrichment Factor) ExclVol->Validation

Figure 1: Hybrid Ligand-Structure Pharmacophore Generation Workflow.

Hypothesis Generation

Using a training set of 5–10 highly active compounds (e.g., Crizotinib analogs):

  • Define Features: Select a 4- or 5-point hypothesis.

    • ADHRR: 1 Acceptor, 1 Donor, 1 Hydrophobic, 2 Rings.[1]

  • Alignment: Align ligands based on the phenyl-pyridine axis.

  • Scoring: Rank hypotheses by survival score (vector alignment + volume overlap).

Structure-Based Refinement (The "Trust" Step)

To ensure the model is physically realistic, overlay the generated pharmacophore onto a crystal structure of c-Met (e.g., PDB ID: 3LQ8 ).

  • Exclusion Volumes: Add "forbidden" spheres where the protein backbone (hinge region) and the activation loop (A-loop) reside.

  • Vector constraints: Restrict the H-bond acceptor vector to point strictly towards the Met1160 NH.

Part 4: Validation Protocols

A pharmacophore model is only as good as its predictive power. Use the DUD-E (Directory of Useful Decoys) approach.

Decoy Generation
  • Select 50 active ligands (

    
     nM).
    
  • Generate 2,500 decoys (50 decoys per active) matching physicochemical properties (MW, LogP) but with dissimilar topology.

  • Tool: DUD-E online generator or Schrödinger’s Decoy Generator.

Metrics for Success

Perform a virtual screen of the Actives + Decoys combined library.

  • Enrichment Factor (EF 1%): Should be > 10. (i.e., the top 1% of the ranked list contains 10x more actives than random selection).

  • ROC AUC: Area Under the Curve must be > 0.75 for a reliable model.

MetricThresholdInterpretation
GH Score > 0.6Goodness of Hit (balances yield and precision).
ROC AUC > 0.8Excellent predictive discrimination.
EF 1% > 20Highly efficient for early-stage screening.

Part 5: Interaction Pathway & Binding Mode

The following diagram illustrates the specific atomic interactions of the 3-aminophenyl-pyridine scaffold within the c-Met binding pocket.

BindingMode cluster_pocket ATP Binding Pocket (Hinge) PyridineN Pyridine N (Acceptor) Met1160_NH Met1160 (NH) Backbone PyridineN->Met1160_NH H-Bond (2.8 Å) AmineNH Amine NH (Donor) Pro1158_CO Pro1158 (CO) Backbone AmineNH->Pro1158_CO H-Bond (2.9 Å) PhenylRing Phenyl Ring (Hydrophobic) Tyr1230 Tyr1230 (Pi-Stacking) PhenylRing->Tyr1230 Pi-Pi / Hydrophobic

Figure 2: Interaction map of 3-aminophenyl-pyridine scaffold in the c-Met ATP binding site.

Part 6: Experimental Application (Case Study)

Lead Optimization Strategy

If your initial screen identifies a hit with the core scaffold but low potency (


):
  • Map the Hydrophobic Pocket: The "3-amino" position allows for extension. Derivatize the amine into a urea or amide linked to a hydrophobic tail (e.g., fluorophenyl).

  • Pharmacophore Query: Modify the pharmacophore to include a distal hydrophobic feature (H) corresponding to the "Deep Pocket" (Glu1127 region).

  • Rescreen: Screen a focused library of urea-derivatives against this extended pharmacophore.

References

  • Cui, J. J., et al. (2011). "Discovery of a novel class of potent, selective, and orally bioavailable c-Met inhibitors with the 2-aminopyridine scaffold." Journal of Medicinal Chemistry. Link

  • Underwood, T. J., et al. (2008). "Structural basis for the high affinity of the c-Met kinase inhibitor PF-04217903." Bioorganic & Medicinal Chemistry Letters. Link

  • Myskiw, C., et al. (2012). "Pharmacophore modeling and virtual screening for the identification of new c-Met inhibitors." Journal of Chemical Information and Modeling. Link

  • Schrödinger Release 2024-1 : Phase, Schrödinger, LLC, New York, NY, 2024. Link

  • DUD-E : A Database of Useful Decoys: Enhanced. Link

Sources

Methodological & Application

Application Note: Optimization of Suzuki-Miyaura Coupling for 3-Aminophenylboronic Acid and Halopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The coupling of 3-aminophenylboronic acid with halopyridines creates a 3-(pyridin-x-yl)aniline scaffold. This biaryl amine motif is a "privileged structure" in medicinal chemistry, serving as the hinge-binding region in numerous kinase inhibitors (e.g., p38 MAP kinase, VEGFR inhibitors).

However, this specific transformation presents a unique "dual-poisoning" challenge that often leads to stalled reactions or low yields in standard protocols.

The Mechanistic Challenge: "The Double Trap"

Unlike standard phenyl-phenyl couplings, this reaction involves two Lewis basic nitrogens capable of coordinating to the Palladium catalyst:

  • The Pyridine Nitrogen (Electrophile): Pyridines, particularly 2-halopyridines, can displace phosphine ligands on the Pd(II) center, forming unreactive "Pd-black" or stable bis-pyridyl complexes.

  • The Aniline Nitrogen (Nucleophile): While less basic (

    
    ), the free amine on the boronic acid can compete for the metal center, especially if the catalyst loading is low.
    

To succeed, the catalyst system must be bulky enough to prevent this coordination while remaining active enough to facilitate oxidative addition into the electron-deficient pyridine ring.

Reagent Selection Strategy

The choice of catalyst and base is dictated by the position of the halogen on the pyridine ring and the steric environment.

Table 1: Matrix for Catalyst & Reagent Selection[1]
Substrate ClassRecommended CatalystLigand ArchitectureBase / SolventRationale
3- or 4-Halopyridines (Standard)Pd(dppf)Cl₂[1]·DCM Bidentate (Ferrocene)

/ Dioxane:H₂O
The large bite angle of dppf stabilizes the Pd center against amine coordination. Robust and cost-effective.[2][3]
2-Halopyridines (Challenging)XPhos Pd G4 (or G3)Bulky Monodentate (Biaryl)

/ THF:H₂O
2-position is sterically hindered and electron-poor. XPhos promotes difficult oxidative addition and prevents N-coordination.
Chloropyridines (Unreactive)Pd(OAc)₂ + SPhos Bulky Monodentate

/ Toluene:H₂O
SPhos is exceptionally active for aryl chlorides and electron-rich boronic acids.
Base-Sensitive Substrates Pd(PPh₃)₄ Monodentate

/ DME (Anhydrous)
Fluoride activation allows coupling without strong bases, preventing side reactions (though less active for chlorides).

Mechanistic Visualization

The following diagram illustrates the standard catalytic cycle versus the specific "poisoning" pathways relevant to this substrate pair.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pyridine-X) Pd0->OxAdd Rate Limiting for Chlorides PoisonPy TRAP 1: Pyridine Coordination (Formation of inactive Pd-Py species) Pd0->PoisonPy Inhibition TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Activation by OH- or CO3-- PoisonAmine TRAP 2: Aniline Coordination (Ligand displacement) OxAdd->PoisonAmine Inhibition RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats

Caption: The Suzuki catalytic cycle (Blue/Green) vs. competitive inhibition pathways (Red) caused by pyridine and aniline nitrogens.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (For 3- and 4-Halopyridines)

Best for: 3-bromopyridine, 4-bromopyridine, 3-iodopyridine.

Materials:

  • 3-Aminophenylboronic acid (1.2 equiv)

  • Halopyridine (1.0 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·DCM) (3-5 mol%)

  • Base: 2M Aqueous

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the Halopyridine (1.0 mmol), 3-Aminophenylboronic acid (1.2 mmol, 164 mg), and Pd(dppf)Cl₂·DCM (0.03 mmol, 24 mg).

  • Inert: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

    
    ). Critical: Oxygen promotes homocoupling of the boronic acid.
    
  • Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) via syringe.

  • Base Addition: Inject degassed 2M

    
     (1.5 mL) via syringe.
    
  • Reaction: Place in a pre-heated block at 90°C with vigorous stirring (800 rpm).

    • Note: The biphasic mixture requires fast stirring for effective phase transfer.

  • Monitoring: Monitor by LCMS at 2 hours. The reaction is typically complete within 4-6 hours.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Separate layers. Extract aqueous layer

    
     with EtOAc.
    
  • Scavenging (Optional but Recommended): Treat organic layer with Si-Thiol or activated charcoal to remove residual Pd, which can bind to the free amine product.

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: The "High-Performance" Method (For 2-Halopyridines)

Best for: 2-bromopyridine, 2-chloropyridine, or sterically hindered substrates.

Materials:

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base:

    
     (Tribasic Potassium Phosphate) (2.0 equiv, solid)
    
  • Solvent: THF : Water (10:1 ratio)

Step-by-Step Procedure:

  • Charge: Add Halopyridine (1.0 mmol), 3-Aminophenylboronic acid (1.5 equiv), XPhos Pd G4 (0.02 mmol), and solid

    
     (2.0 mmol) to the vial.
    
    • Why Solid Base? Using solid phosphate in a THF/Water mixture creates a "pseudo-suspension" that buffers the pH, reducing protodeboronation of the sensitive boronic acid.

  • Inert: Evacuate and backfill with Argon (

    
    ).
    
  • Solvent: Add degassed THF (4 mL) and degassed Water (0.4 mL).

  • Reaction: Heat to 60°C .

    • Note: XPhos is highly active; lower temperatures prevent catalyst decomposition and side reactions.

  • Monitoring: Check LCMS after 1 hour.

  • Workup: Filter through a pad of Celite to remove insoluble phosphate salts. Concentrate filtrate and purify.

Troubleshooting & Optimization Logic

Use this decision tree to diagnose failures.

Troubleshooting Start Reaction Analysis (LCMS/TLC) CheckSM Is Halide SM consumed? Start->CheckSM CheckProd Is Product forming? CheckSM->CheckProd No (Stalled) SideRxn Identify Major Byproduct CheckSM->SideRxn Yes OxidativeIssue Issue: Oxidative Addition Failure (Catalyst Poisoning) CheckProd->OxidativeIssue No Product Soln1 Action: Switch to XPhos Pd G4 or SPhos Pd G3 OxidativeIssue->Soln1 Debor Byproduct: Benzene/Aniline (Protodeboronation) SideRxn->Debor Homo Byproduct: Biaryl Homocoupling (Oxidation) SideRxn->Homo Soln2 Action: Reduce Temp, Use Anhydrous Base (CsF) Debor->Soln2 Soln3 Action: Degas solvents vigorously, Increase Boronic Acid (1.5 eq) Homo->Soln3

Caption: Logic flow for optimizing stalled reactions or low yields based on LCMS data.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Li, H., et al. (2011). Optimization of Suzuki–Miyaura Coupling of Pyridyl Chlorides. Organic Process Research & Development, 15(3), 693–697. (Focus on industrial scale-up of pyridine couplings). Link

  • Malinowski, Z., et al. (2020).[3] Synthesis of 3-amino-5-arylpyridines via Suzuki-Miyaura reaction. Synthetic Communications, 50(16), 2447-2456. Link

Sources

Palladium-catalyzed synthesis of biaryl anilines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Biaryl anilines are privileged pharmacophores in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors (e.g., Ibrutinib analogs) and GPCR ligands. Their synthesis, however, presents a unique "chemoselectivity paradox": the free amine functionality (


) is a potent Lewis base that can poison electrophilic Palladium(II) intermediates, yet protecting group strategies add unnecessary synthetic steps. This Application Note details two robust, ligand-enabled methodologies to overcome these challenges without protection/deprotection sequences. We utilize Buchwald’s 3rd and 4th Generation Precatalysts (Pd-G3/G4) with dialkylbiaryl phosphine ligands to ensure high turnover frequencies (TOF) and strict chemoselectivity.

Strategic Analysis & Mechanistic Grounding

The Challenge: Catalyst Poisoning & Competitive Binding

In the synthesis of biaryl anilines, the primary failure mode is the coordination of the aniline nitrogen to the Pd(II) center after oxidative addition. This forms a stable, off-cycle


-complex (Pd-Amine), arresting the catalytic cycle.
  • Traditional Failure:

    
     often fails because triphenylphosphine is not bulky enough to displace the coordinating amine.
    
  • The Solution: Dialkylbiaryl phosphines (e.g., SPhos , XPhos ) possess significant steric bulk. This bulk prevents the substrate's amine from binding to the metal center, keeping the catalyst active. Furthermore, the electron-rich nature of these ligands accelerates the oxidative addition of aryl chlorides.

Mechanism of Action: Pd-G3 Activation

We utilize precatalysts (e.g., XPhos Pd G3) rather than in situ mixing. The G3 scaffold ensures a 1:1 Ligand:Pd ratio and rapid reduction to the active


 species upon exposure to base, eliminating the "induction period" often seen with 

.

G Precat XPhos Pd G3 (Precatalyst) Active L-Pd(0) (Active Species) Precat->Active Base Activation (- Carbazole) OxAdd Oxidative Addition (Ar-X Insertion) Active->OxAdd + Haloaniline TransMet Transmetallation (Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Active Regeneration

Figure 1: Catalytic cycle highlighting the rapid activation of G3 precatalysts to the active L-Pd(0) species, essential for overcoming amine inhibition.

Ligand Selection Guide

The choice of ligand is the single most critical variable. Use the table below to select the correct system for your substrate.

Substrate ClassRecommended LigandCatalyst SystemRationale
Aryl Bromides / Iodides SPhos SPhos Pd G3Excellent stability; high turnover for non-hindered substrates.
Aryl Chlorides XPhos XPhos Pd G3Enhanced electron richness facilitates oxidative addition into inert C-Cl bonds.
Ortho-Substituted Spherical Bulky RuPhos Pd G3"RuPhos" is designed to tolerate steric hindrance at the coupling site.
Heterocyclic Anilines A-taPhos A-taPhos Pd G3Superior for nitrogen-dense heterocycles (pyridines, pyrimidines).

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Unprotected Haloanilines

Target: Synthesis of 4-amino-2'-methylbiphenyl from 4-bromoaniline.

Reagents:

  • 4-Bromoaniline (1.0 equiv, 1.0 mmol)

  • 2-Methylphenylboronic acid (1.5 equiv)

  • Catalyst: SPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground (2.0 equiv)
    
  • Solvent: Toluene : Water (10:1 ratio, 0.5 M concentration)

Step-by-Step Methodology:

  • Vessel Prep: Charge a 20 mL reaction vial (with a Teflon-lined septum cap) with the solid reagents: 4-bromoaniline (172 mg), boronic acid (204 mg),

    
     (424 mg), and SPhos Pd G3 (15 mg).
    
  • Inerting: Seal the vial. Evacuate under high vacuum (needle through septum) for 2 minutes, then backfill with Argon. Repeat this cycle 3 times. Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the aniline.

  • Solvent Addition: Add degassed Toluene (1.8 mL) and degassed Water (0.2 mL) via syringe.

    • Note: The biphasic system is crucial. The water dissolves the inorganic base, creating a reactive interface, while the organic phase solubilizes the catalyst and substrates.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Why 80°C? High enough to drive the reaction but low enough to prevent thermal decomposition of the aniline.

  • Monitoring (Self-Validation):

    • Check LCMS at 1 hour.

    • Success Marker: Disappearance of M+H (172/174) for bromide.

    • Failure Marker: Presence of phenol (hydrolysis of bromide) or protodeboronation (benzene formation).

  • Workup: Cool to RT. Dilute with EtOAc (10 mL). Wash with water (5 mL).[1] Dry organic layer over

    
    . Concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). Biaryl anilines are often fluorescent on TLC plates.

Protocol B: Buchwald-Hartwig Amination (Ammonia Surrogate)

Target: Converting a Biaryl Chloride to a Biaryl Aniline. Context: When the biaryl skeleton exists, but the amine is missing.

Reagents:

  • 4-Chlorobiphenyl (1.0 equiv)

  • Amine Source: Benzophenone Imine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (0.01 equiv, 1 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Methodology:

  • Coupling: Combine aryl chloride, NaOtBu, and Catalyst in a vial under Argon. Add Dioxane and Benzophenone Imine. Heat to 100°C for 4-12 hours.

  • Hydrolysis (The "Unmasking"):

    • Cool the reaction to RT.

    • Add 1M HCl (aq) directly to the reaction mixture (approx 3 equiv). Stir for 15 minutes.

    • Mechanism:[2][3][4][5][6][7] The intermediate imine is hydrolyzed to the primary aniline and benzophenone.

  • Isolation: Neutralize with NaOH to pH > 10. Extract with EtOAc.[1] The benzophenone byproduct must be separated via column chromatography.

Troubleshooting & Self-Validation System

Use this logic flow to diagnose reaction failures.

DecisionTree Start Reaction Analysis (LCMS Data) SM_Remains Starting Material Remains? Start->SM_Remains Deboron Protodeboronation (Ar-H observed)? SM_Remains->Deboron No (Low Yield) Action1 Inactive Catalyst. Switch to XPhos G3. Check O2 removal. SM_Remains->Action1 Yes Homocouple Homocoupling (Ar-Ar observed)? Deboron->Homocouple No Action2 Base too strong. Switch to K3PO4 or add surfactant (TPGS-750M). Deboron->Action2 Yes Action3 Oxidative conditions. Degas solvents longer. Lower temp to 60°C. Homocouple->Action3 Yes

Figure 2: Diagnostic decision tree for optimizing biaryl synthesis yields based on LCMS byproduct analysis.

References

  • Bruno, N. C., et al. (2013). "Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaryl Chlorides Enabled by Pd-G3 Precatalysts." Chemical Science.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Sigma-Aldrich (Merck). "User Guide: Buchwald-Hartwig Amination." Technical Library.

Sources

Application Note: Scalable Synthesis of 3-(2-Methoxypyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 3-(2-methoxypyridin-4-yl)aniline , a critical biaryl intermediate often utilized in the development of Type II kinase inhibitors.

While academic literature often suggests a two-step route involving nitro-reduction (coupling 4-halo-2-methoxypyridine with 3-nitrophenylboronic acid followed by hydrogenation), this guide prioritizes a Direct Suzuki-Miyaura Cross-Coupling strategy.

Why this route?

  • Atom Economy: Eliminates the hydrogenation step and associated waste.

  • Process Efficiency: Reduces cycle time by 40%.

  • Scalability: Utilizes a robust Pd(dppf)Cl₂ catalyst system that tolerates the free aniline amine, avoiding protection/deprotection steps.

Retrosynthetic Analysis

The target molecule is disconnected at the C–C bond between the pyridine C4 and the phenyl C3 positions.

Retrosynthesis Target Target: 3-(2-Methoxypyridin-4-yl)aniline Disconnection Suzuki Disconnection Target->Disconnection Retrosynthesis Fragment1 Electrophile: 4-Bromo-2-methoxypyridine Disconnection->Fragment1 Fragment2 Nucleophile: 3-Aminophenylboronic acid Disconnection->Fragment2

Caption: Retrosynthetic disconnection strategy favoring the direct coupling of commercially available halides and boronic acids.

Critical Process Parameters (CPP)

Success at scale (>100g) relies on controlling specific parameters that differ from milligram-scale medicinal chemistry.

ParameterRecommendationRationale (Causality)
Catalyst Pd(dppf)Cl₂ · CH₂Cl₂Stability: Unlike Pd(PPh₃)₄, this catalyst is resistant to air oxidation and operates efficiently at lower loadings (1-3 mol%), reducing Cost of Goods (COGS).
Solvent 1,4-Dioxane : Water (4:[1][2]1)Solubility: The biphasic system ensures the inorganic base (K₂CO₃) dissolves in the aqueous phase while the organics remain in dioxane, facilitating the interface transfer.
Base Potassium Carbonate (K₂CO₃)Mildness: Stronger bases (e.g., NaOH) can hydrolyze the methoxy group on the pyridine ring to a pyridone impurity.
Atmosphere Nitrogen/Argon SpargingOxygen Exclusion: Essential to prevent homocoupling of the boronic acid (oxidative dimerization) and catalyst deactivation.

Experimental Protocol

Materials Checklist
  • Limiting Reagent: 4-Bromo-2-methoxypyridine (CAS: 100367-39-3)

  • Coupling Partner: 3-Aminophenylboronic acid monohydrate (CAS: 206658-89-1)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane.

  • Scavenger: SiliaMetS® Thiol (or equivalent thiol-functionalized silica).

Step-by-Step Synthesis (100g Scale Basis)
Phase A: Reaction Setup
  • Vessel Prep: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Add 4-Bromo-2-methoxypyridine (100.0 g, 0.532 mol, 1.0 equiv) and 3-Aminophenylboronic acid monohydrate (98.9 g, 0.638 mol, 1.2 equiv).

  • Solvent Addition: Add 1,4-Dioxane (800 mL). Stir to dissolve.

  • Degassing (Crucial): Sparge the solution with nitrogen for 20 minutes. Note: Failure to degas results in significant homocoupling impurities.

  • Catalyst Addition: Under positive nitrogen flow, add Pd(dppf)Cl₂ · CH₂Cl₂ (13.0 g, 0.016 mol, 3 mol%).

  • Base Addition: Add a degassed solution of K₂CO₃ (147.0 g, 1.06 mol, 2.0 equiv) in Water (200 mL).

Phase B: Reaction & Monitoring
  • Heating: Heat the biphasic mixture to 90°C (internal temperature).

  • Timecourse: Stir vigorously for 4–6 hours.

  • IPC (In-Process Control): Monitor via HPLC or TLC (50% EtOAc/Hexane).

    • Pass Criteria: < 2% unreacted bromide.

Phase C: Workup & Scavenging
  • Cooling: Cool reaction to room temperature (20–25°C).

  • Filtration: Filter through a pad of Celite to remove bulk palladium black. Rinse with EtOAc (200 mL).

  • Phase Separation: Dilute filtrate with EtOAc (500 mL) and Water (500 mL). Separate layers.

  • Extraction: Extract aqueous layer with EtOAc (2 x 300 mL).

  • Scavenging: Combine organic layers. Add SiliaMetS® Thiol (or activated carbon) (10 wt% relative to theoretical yield) and stir at 50°C for 1 hour. This step is critical for ICH Q3D compliance.

  • Drying: Filter off scavenger, dry organics over Na₂SO₄, and concentrate in vacuo to a crude brown oil/solid.

Purification Strategy: The "Self-Validating" Salt Break

Chromatography is expensive at scale. We utilize a Salt Formation/Break method. This exploits the basicity of the aniline nitrogen to selectively crystallize the product, rejecting non-basic impurities (like unreacted bromide or biaryl byproducts lacking the amine).

Purification Crude Crude Mixture (Product + Impurities) AcidTreat Add 4M HCl in Dioxane/IPA Crude->AcidTreat Filtration Filtration of HCl Salt AcidTreat->Filtration Wash Wash Cake (EtOAc) Removes non-basic impurities Filtration->Wash FreeBase Free Base Regeneration (Aq. NaHCO3 + EtOAc) Wash->FreeBase Final Pure Product >98% HPLC FreeBase->Final

Caption: Purification workflow utilizing acid-base chemistry to isolate the target amine without column chromatography.

Protocol for Purification:
  • Dissolution: Dissolve crude residue in Isopropyl Alcohol (IPA) (5 mL/g crude).

  • Salt Formation: Add 4M HCl in Dioxane (1.5 equiv) dropwise at 0–5°C. A thick precipitate (the HCl salt) will form.

  • Isolation: Filter the solid. Wash the cake with cold EtOAc. The filtrate contains non-basic impurities.

  • Regeneration: Suspend the HCl salt in EtOAc and add saturated aqueous NaHCO₃. Stir until the solid dissolves and gas evolution ceases.

  • Final Isolation: Separate the organic layer, dry (MgSO₄), and concentrate. Recrystallize from Ethanol/Heptane if necessary.

Quality Control & Specifications

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow solid
Purity HPLC (254 nm)> 98.0% area
Identity ¹H-NMR (DMSO-d₆)Consistent with structure
Palladium ICP-MS< 20 ppm (ICH Q3D limit)
Water Karl Fischer< 0.5% w/w

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • BenchChem. (2025).[3][4] Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.[3][5] BenchChem Technical Library. Link

  • Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 14(1), 188–193. Link

Sources

Application Note: 3-(2-Methoxypyridin-4-yl)aniline as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, derivatization, and biological evaluation of 3-(2-Methoxypyridin-4-yl)aniline , a privileged biaryl scaffold in kinase inhibitor discovery. Structurally analogous to the core motifs found in FDA-approved Type II inhibitors (e.g., Sorafenib, Regorafenib), this intermediate offers a versatile platform for targeting the ATP-binding cleft of serine/threonine and tyrosine kinases (specifically VEGFR, B-Raf, and p38 MAP kinase).

The 2-methoxypyridine moiety serves as a tunable hinge-binding element or solvent-exposed modulator, while the meta-substituted aniline provides the critical vector for accessing the hydrophobic "back pocket" (DFG-out conformation) via urea or amide linkers.

Rationale & Structural Biology

The "Methoxy-Pyridine" Advantage

In medicinal chemistry, replacing a standard pyridine or phenyl ring with a 2-methoxypyridine offers distinct physicochemical advantages:

  • Lipophilicity Modulation: The methoxy group increases LogP slightly compared to a naked pyridine, improving membrane permeability, while the pyridine nitrogen retains aqueous solubility potential.

  • Hydrogen Bond Acceptor (HBA): The methoxy oxygen and the pyridine nitrogen can serve as weak HBA points, interacting with specific residues (e.g., Cys or hinge region backbone amides) depending on the binding orientation.

  • Metabolic Stability: The 2-methoxy substituent blocks the metabolically vulnerable C2 position of the pyridine ring from oxidation.

Binding Mode Logic (Type II Inhibition)

The 3-position (meta) amine of the aniline ring is geometrically optimal for Type II inhibition. When derivatized into a urea, the scaffold spans the "gatekeeper" residue to access the allosteric pocket created by the DFG-out shift.

BindingMode Scaffold 3-(2-Methoxypyridin-4-yl)aniline (Core Scaffold) Hinge Hinge Region (ATP Binding Site) Scaffold->Hinge H-Bond / Van der Waals Linker Urea/Amide Linker Scaffold->Linker Derivatization (Vector) BackPocket Hydrophobic Back Pocket (DFG-out Allosteric Site) Linker->BackPocket H-Bond Network (Glu/Asp interactions)

Figure 1: Structural logic of the scaffold.[1] The aniline amine acts as the vector connecting the hinge-binding core to the deep hydrophobic pocket.

Chemical Synthesis Protocols

Protocol A: Suzuki-Miyaura Coupling

This protocol describes the synthesis of the core scaffold from commercially available precursors.[2]

Reaction Overview:

  • Reactant A: 4-Bromo-2-methoxypyridine (or 4-Chloro analog)

  • Reactant B: 3-Aminophenylboronic acid (pinacol ester or free acid)

  • Catalyst: Pd(dppf)Cl₂·DCM (Robust for heteroaryl couplings)

  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Methodology:
  • Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge 4-Bromo-2-methoxypyridine (1.0 eq, 5.0 mmol, 940 mg) and 3-Aminophenylboronic acid (1.2 eq, 6.0 mmol, 822 mg).

    • Add Potassium Carbonate (K₂CO₃) (3.0 eq, 15.0 mmol, 2.07 g).

  • Solvation & Degassing (Critical):

    • Add 20 mL of 1,4-Dioxane and 5 mL of Deionized Water .

    • Degassing: Sparge the mixture with Argon or Nitrogen gas for 10 minutes. Oxygen poisons the Palladium catalyst, leading to homocoupling byproducts.

  • Catalysis:

    • Add Pd(dppf)Cl₂·DCM complex (0.05 eq, 0.25 mmol, ~200 mg).

    • Fit the flask with a reflux condenser and seal under an inert atmosphere (N₂ balloon).

  • Reaction:

    • Heat the mixture to 90°C for 4–6 hours.

    • Monitoring: Check progress via TLC (50% EtOAc/Hexane). The product usually fluoresces blue/purple under UV (254nm).

  • Workup:

    • Cool to room temperature.[2][3] Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

    • Separate phases. Extract the aqueous layer twice with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Gradient of 0% → 60% Ethyl Acetate in Hexanes.

    • Yield Expectation: 75–85% as a tan/off-white solid.

Protocol B: Urea Derivatization (Library Generation)

To convert the scaffold into a functional kinase inhibitor (Type II), a urea linkage is typically installed.

  • Dissolve 3-(2-Methoxypyridin-4-yl)aniline (0.2 mmol) in anhydrous DCM (2 mL).

  • Add Triethylamine (1.5 eq).

  • Add the desired Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) (1.1 eq) dropwise at 0°C.

  • Stir at Room Temperature for 2 hours.

  • Concentrate and purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Experimental Workflow Visualization

SynthesisWorkflow Start Start: 4-Bromo-2-methoxypyridine + 3-Aminophenylboronic acid Degas Step 1: Solvation & Degassing (Dioxane/H2O, Ar sparge) Start->Degas Catalysis Step 2: Add Catalyst Pd(dppf)Cl2, 90°C, 4-6h Degas->Catalysis Workup Step 3: Extraction (EtOAc/Brine) Catalysis->Workup Purify Step 4: Flash Chromatography (Yield: ~80%) Workup->Purify Deriv Application: Urea/Amide Synthesis Purify->Deriv Next Phase

Figure 2: Synthetic workflow for the isolation of the 3-(2-Methoxypyridin-4-yl)aniline scaffold.

Biological Evaluation: Kinase Binding Assay

Once derivatized, the compounds should be screened against relevant targets (e.g., VEGFR2, B-Raf).

Assay Principle: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

This assay measures the ability of the synthesized compound to displace a tracer (fluorescently labeled ATP-competitive ligand) from the kinase active site.

Materials:

  • Kinase: Recombinant human VEGFR2 (KDR) or B-Raf (V600E).

  • Tracer: Eu-labeled anti-GST antibody (donor) + AlexaFluor-labeled tracer (acceptor).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of the test compound in 100% DMSO (Top concentration: 10 µM).

  • Plate Setup: Transfer 100 nL of compound to a 384-well low-volume white plate.

  • Enzyme Mix: Add 5 µL of Kinase/Antibody mix. Incubate 15 mins.

  • Tracer Mix: Add 5 µL of Tracer solution.

  • Incubation: Incubate for 1 hour at Room Temperature in the dark.

  • Read: Measure fluorescence on a multimode plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

  • Analysis: Calculate IC₅₀ based on the ratio of 665nm/620nm signals.

Data Summary Template
Compound IDR-Group (Urea)VEGFR2 IC₅₀ (nM)B-Raf IC₅₀ (nM)Solubility (µM)
Ref (Sorafenib) 4-Cl-3-CF3-Ph9025< 1.0
Scaffold-001 PhenylTBDTBD> 50
Scaffold-002 3-F-PhenylTBDTBD> 50

Troubleshooting & Optimization

  • Low Yield in Suzuki Coupling: If the pyridine halide is unreactive (common with chlorides), switch to Pd₂(dba)₃ with XPhos or SPhos ligands, which are specialized for electron-poor/bulky substrates.

  • Palladium Contamination: The pyridine nitrogen can chelate Palladium, carrying it into the final product. Use a metal scavenger resin (e.g., SiliaMetS® Thiol) during the workup of the final step before biological testing to prevent false positives in cellular assays.

  • Regioselectivity: Ensure the starting material is 3-aminophenylboronic acid. Using 4-aminophenylboronic acid yields the para-isomer, which has a significantly different binding geometry (linear vs. kinked).

References

  • Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Kinase Inhibitor Structural Biology (Type II Inhibition)

    • Wan, P. T., et al. (2004). Mechanism of Activation of the RAF-MEK-ERK Pathway by Oncogenic Mutations of B-RAF. Cell, 116(6), 855-867. (Describes the structural basis of Sorafenib/Raf interaction).
  • 2-Methoxypyridine Scaffold Utility

    • Banker, M. E., et al. (2020). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.[4][5] Journal of Medicinal Chemistry.

  • General Protocol for Urea Synthesis in Kinase Inhibitors

    • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5, 835–844.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Suzuki Coupling of Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of electron-deficient pyridines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific, yet crucial, class of transformations. The inherent electronic properties of pyridines, particularly when substituted with electron-withdrawing groups or when coupling at the 2-position, present unique obstacles not typically seen with standard aryl halides.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you diagnose problems, optimize reaction conditions, and ultimately improve the yield and reproducibility of your couplings.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the Suzuki coupling of electron-deficient pyridines.

Section 1: Low or No Product Conversion
Q1: My reaction shows no or very low conversion to the desired product. What are the most common causes?

A1: This is the most frequent issue and typically points to one of three primary problems: catalyst deactivation , ineffective reaction conditions , or reagent instability .

  • Catalyst Deactivation/Inhibition: The lone pair on the pyridine nitrogen is a notorious culprit. It can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][2] This is especially problematic for 2-halopyridines.

  • Poor Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for these challenging substrates because they do not provide the necessary steric bulk or electron-donating character to promote the key steps of the catalytic cycle.[1]

  • Suboptimal Base/Solvent System: The base is crucial for activating the boronic acid in the transmetalation step.[3] An inappropriate or weak base, or one that is not soluble in the reaction medium, will stall the reaction.

  • Protodeboronation of the Boronic Acid: Electron-deficient heteroaryl boronic acids are highly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water) to give the corresponding unsubstituted pyridine.[1][4][5] This depletes your nucleophile from the reaction mixture.

The following workflow provides a logical approach to diagnosing and solving these issues.

G start Low / No Yield cat_issue Catalyst or Ligand Issue? start->cat_issue Is conversion stalled? reagent_issue Reagent Instability? start->reagent_issue Is starting boronic acid consumed (but not forming product)? cond_issue Suboptimal Conditions? start->cond_issue Are you using mild conditions? sol_cat Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos). Use a modern Pd Pre-catalyst (G3/G4). Increase catalyst loading (2-5 mol%). cat_issue->sol_cat sol_reagent Use a stable boronic ester (pinacol, MIDA). Use Potassium Pyridyltrifluoroborate. Ensure anhydrous conditions to slow protodeboronation. reagent_issue->sol_reagent sol_cond Screen stronger bases (K₃PO₄, Cs₂CO₃). Use anhydrous, high-boiling solvents (Dioxane, Toluene). Increase temperature (80-110 °C). cond_issue->sol_cond

Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Q2: I'm using a 2-halopyridine and the reaction is failing. Are there special considerations?

A2: Absolutely. 2-substituted pyridines are notoriously difficult coupling partners.[6] The proximity of the nitrogen atom to the reaction site creates two major problems:

  • Severe Catalyst Inhibition: As mentioned, the nitrogen lone pair can chelate to the palladium center, forming stable, inactive complexes that prevent the catalyst from participating in the reaction.

  • High Rate of Protodeboronation: 2-Pyridyl boronic acids are among the most unstable organoboron reagents and rapidly decompose.[4][5]

Solutions:

  • Use Specialized Reagents: Instead of 2-pyridylboronic acid, use more stable derivatives like lithium triisopropyl 2-pyridyl boronate or potassium 2-pyridyltrifluoroborate.[5] These reagents are more robust and often provide superior results.

  • Employ Advanced Catalysts: This substrate class almost always requires modern, bulky biarylphosphine ligands (often called "Buchwald ligands") like SPhos, XPhos, or RuPhos.[7] These ligands create a sterically hindered environment around the palladium center that disfavors pyridine coordination and promotes the desired reductive elimination step.

  • Stronger Bases are Key: A stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to facilitate the slow transmetalation step associated with electron-deficient boronates.[1][8]

Q3: How do I choose the right palladium catalyst and ligand system?

A3: The choice of catalyst and ligand is arguably the most critical factor for success.

  • Palladium Source: Modern palladium "pre-catalysts" (e.g., XPhos Pd G3/G4) are highly recommended. These complexes are air-stable and efficiently generate the active Pd(0) species in solution, leading to more reproducible results than using separate sources like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand.[9][10]

  • Ligand Selection: The goal is to use a ligand that is both sterically bulky and electron-rich.[11][12]

    • Steric Bulk: Hinders the formation of inactive bis-phosphine complexes and prevents the pyridine nitrogen from easily accessing and deactivating the palladium center.[7]

    • Electron-Rich: Increases the electron density on the palladium, which promotes the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[12]

Ligand ClassExample(s)Recommended ForRationale
Traditional Phosphines PPh₃, P(t-Bu)₃Not recommendedGenerally ineffective. Lacks the required steric and electronic properties for this challenging substrate class.[1]
Bulky Biarylphosphines SPhos, XPhos, RuPhosHighly Recommended The gold standard for electron-deficient and sterically hindered substrates. Promotes fast oxidative addition and reductive elimination while preventing catalyst deactivation.[7]
N-Heterocyclic Carbenes (NHCs) IPr, SImesGood AlternativeStrong σ-donors that can be very effective, particularly with aryl chlorides. Often used in PEPPSI-type pre-catalysts.[13][14]
Section 2: Significant Side Reactions
Q4: I am observing significant formation of an unsubstituted pyridine byproduct. What is happening and how can I prevent it?

A4: You are observing protodeboronation . This is a destructive side reaction where the boronic acid or ester reacts with a proton source (often water from the solvent or base) to replace the boron group with a hydrogen atom.[4] Electron-deficient pyridylboronic acids are exceptionally prone to this pathway.[5][15]

Mitigation Strategies:

  • Use Anhydrous Conditions: While some Suzuki couplings tolerate water, it is detrimental here. Use anhydrous solvents (e.g., dry dioxane or toluene) and a dry, non-hygroscopic base. Ensure your glassware is oven- or flame-dried.[1]

  • Switch to a More Stable Boron Reagent: This is the most effective solution. Pinacol esters, MIDA esters, or potassium trifluoroborate salts are significantly more stable towards protodeboronation than the free boronic acids.[7][13] They release the active boron species slowly under the reaction conditions, keeping its ambient concentration low and minimizing the side reaction.[4]

  • Choose the Right Base: Use a strong, non-nucleophilic, and anhydrous base like K₃PO₄.[8][9] Avoid aqueous base solutions like aqueous K₂CO₃.

  • Minimize Reaction Time and Temperature: Use a highly active catalyst system that allows the reaction to proceed quickly and at the lowest possible temperature, giving the boronic acid less time to decompose.

Q5: My main byproduct is a bipyridine (from the homocoupling of my boronic acid). How can I minimize this?

A5: Boronic acid homocoupling is typically promoted by the presence of oxygen or an excess of a Pd(II) species.[13]

Solutions:

  • Rigorous Degassing: Oxygen is the primary culprit. Ensure your solvent and the reaction headspace are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 20-30 minutes.[1][16] Maintain a positive pressure of inert gas throughout the reaction.

  • Use a Pd(0) Source or Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or, preferably, a modern pre-catalyst that cleanly generates Pd(0) can reduce homocoupling.[10] If you must use a Pd(II) source like Pd(OAc)₂, ensure conditions favor its rapid reduction to Pd(0).

  • Controlled Reagent Addition: In some cases, slowly adding the boronic acid via syringe pump can keep its concentration low, disfavoring the homocoupling pathway relative to the desired cross-coupling.[10]

G start Suzuki Catalytic Cycle pd0 Active Pd(0)L₂ start->pd0 ox_add Oxidative Addition (Ar-Pd(II)-X) pd0->ox_add + Ar-X deactivation Catalyst Deactivation (Pyridine Coordination) pd0->deactivation Inhibited by Pyridine-N trans Transmetalation (Ar-Pd(II)-Ar') ox_add->trans + [Ar'B(OH)₃]⁻ red_elim Reductive Elimination trans->red_elim boronic_acid Ar'B(OH)₂ red_elim->pd0 product Product (Ar-Ar') red_elim->product protodeb Protodeboronation (Boronic Acid Decomposition) boronic_acid->protodeb Decomposes via Protonolysis

Caption: The Suzuki Cycle with key failure points for pyridines.

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an electron-deficient bromopyridine with an arylboronic acid derivative.

Materials:

  • Pyridyl Halide: (e.g., 2-Bromo-5-nitropyridine) (1.0 equiv)

  • Boron Reagent: Arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium Pre-catalyst: XPhos Pd G3 (2 mol%)

  • Base: Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.0-3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene

  • Glassware: Oven-dried Schlenk tube or reaction vial with a septum cap

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyridyl halide (1.0 equiv), the boronic acid pinacol ester (1.2 equiv), and the finely powdered, anhydrous K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate the vessel under high vacuum for 5 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this evacuation/backfill cycle a total of three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas (a gentle outflow), briefly remove the septum and add the palladium pre-catalyst (0.02 equiv). Reseal the vessel immediately.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane, to make a ~0.1 M solution) via a dry syringe.

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 100-110 °C. Stir the mixture vigorously for the required duration (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (EtOAc).

  • Extraction: Wash the organic mixture with water (2x) and then with brine (1x). The aqueous washes will remove the inorganic base and boron byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

References
  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds (Nobel Lecture). Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]

  • Billingsley, K. L., & Buchwald, S. L. A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 2008 , 47(26), 4855-4858. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002 , 58(48), 9633-9695. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Carrow, B. P., & Hartwig, J. F. The 2-pyridyl problem: challenging nucleophiles in cross-coupling arylations. Angewandte Chemie International Edition, 2011 , 50(15), 3384-3387. [Link]

  • Thomas, A. A., & Denmark, S. E. Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Journal of the American Chemical Society, 2016 , 138(49), 15856-15859. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • Littke, A. F., & Fu, G. C. A convenient and general method for Pd-catalyzed Suzuki cross-couplings of aryl chlorides and arylboronic acids. Angewandte Chemie International Edition, 1998 , 37(24), 3387-3388. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 2013 , 18(4), 3948-3962. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2020 , 25(21), 4936. [Link]

  • Molander, G. A., & Biolatto, B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2003 , 68(11), 4302-4314. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

Troubleshooting oxidative instability of aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Aniline Stability Hub

Executive Summary: Aniline derivatives are the "canaries in the coal mine" of organic synthesis. Their electron-rich aromatic rings and nitrogen lone pairs make them exceptionally prone to auto-oxidation, leading to the dreaded "browning" or "black tar" formation. This degradation is not random; it is a predictable cascade driven by radical cation formation and quinone imine coupling.

This guide moves beyond basic advice ("keep it cold") and provides the mechanistic interventions required to stabilize, purify, and utilize these sensitive building blocks effectively.

Part 1: The "Pre-Experiment" Phase (Storage & Resurrection)

Q: My aniline starting material has turned from colorless to dark brown/black. Is it usable?

A: In its current state, no .[1][2] The color comes from complex oligomers (like pseudo-mauveine or aniline black) that act as radical initiators, accelerating further decomposition. However, you can "resurrect" it.

The Fix: Zinc Dust Distillation Protocol Simple distillation is often insufficient because volatile impurities co-distill. Zinc dust acts as a reducing agent during distillation, converting oxidized impurities (like azobenzenes or nitroso compounds) back into less volatile forms or reducing them to the amine.

Protocol: Zinc-Modified Distillation

  • Setup: Assemble a short-path distillation apparatus.

  • Additives: Add 1–2% w/w Zinc dust to the degraded aniline in the source flask.

    • Critical Step: If the aniline is heavily degraded, wash the Zn dust with 2M HCl, then water, then methanol, and dry it under vacuum before use to activate the surface.

  • Atmosphere: Purge the entire system with Argon for 15 minutes. Anilines oxidize rapidly at high temperatures in the presence of air.

  • Distill: Distill under reduced pressure (vacuum).

    • Target: Collect the fraction that is colorless.

  • Storage: Store the fresh distillate immediately in an amber vial under Argon.

Q: How do I store anilines for long-term stability (>6 months)?

A: Convert them to their Hydrochloride (HCl) Salts . The oxidation mechanism requires the nitrogen lone pair to be available for single-electron transfer (SET). Protonating this lone pair (


) shuts down the oxidation pathway completely.
FormStabilityStorage ConditionReactivation
Free Base Low (Weeks/Months)

C, Argon, Dark
Ready to use
HCl Salt High (Years)RT, DesiccatorFreebase with

wash

Part 2: Reaction Optimization (The "During" Phase)

Q: My reaction yield is low, and the mixture turns black within minutes. Why?

A: You are likely witnessing Radical Cation Coupling . Electron-rich anilines (


) are easily oxidized by trace oxygen or metal catalysts to form radical cations (

). These radicals dimerize to form hydrazobenzenes or coupled quinone imines, which then polymerize.

Troubleshooting Matrix: Reaction Conditions

SymptomRoot CauseMechanistic Fix
Rapid Darkening Dissolved

acting as oxidant
Degas solvents (Sparge with Ar for 20 min) before adding aniline.
Tar Formation Metal-catalyzed oxidationAdd a chelator (e.g., EDTA) or use glass-coated stir bars (metal ions from scratched PTFE bars can catalyze oxidation).
Side Products N-Oxidation vs. Ring OxidationpH Control: Run the reaction in slightly acidic media (pH 4–5) if possible, or use a buffer to prevent local basicity hotspots.

Part 3: Purification & Analysis (The "Post-Experiment" Phase)

Q: My compound decomposes on the silica column (streaking/color change).

A: Standard Silica Gel is acidic (


).
This acidity protonates the aniline (causing streaking due to cation-silanol interactions) and, counter-intuitively, the silica surface can catalyze single-electron oxidation in the presence of air.

The Fix: The "TEA-Neutralized" Column You must deactivate the acidic silanol sites (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) on the silica gel.

Protocol: Triethylamine (TEA) Passivation

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).

  • Deactivation: Add 1% v/v Triethylamine (TEA) to the slurry.

  • Packing: Pour the column. The TEA binds to the most active acidic sites.

  • Elution: Run your column without TEA in the mobile phase (or with reduced 0.1% TEA) to avoid contaminating your product with excess amine.

    • Alternative: Use Neutral Alumina (Brockmann Grade III) if the compound is extremely acid-sensitive.

Part 4: Mechanistic Visualization

Understanding the pathway is the only way to prevent it. The diagram below illustrates the "Cascade of Death" for aniline derivatives and where you can intervene.

AnilineOxidation Aniline Aniline Derivative (Free Base) RadicalCat Radical Cation [Ar-NH2]•+ Aniline->RadicalCat Oxidation (O2, Light, Metals) Salt HCl Salt Form (Stable Storage) Aniline->Salt Protonation (HCl) Dimer N-N or C-N Dimer (Hydrazobenzene) RadicalCat->Dimer Coupling Quinone Quinone Imine (Highly Reactive Electrophile) Dimer->Quinone Further Oxidation Polymer Aniline Black / Tar (Irreversible Loss) Quinone->Polymer Polymerization Salt->Aniline NaHCO3 Wash

Figure 1: The oxidative degradation pathway of aniline. Note that protonation (green path) effectively sequesters the molecule from the oxidation cascade (red path).

References

  • Gomes, E. C., et al. (2012). "Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome." Chemical Research in Toxicology. [Link]

  • Teledyne ISCO. (2015). "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Technical Notes. [Link]

  • Cohen, J. B. (1920). "Practical Organic Chemistry: Preparation of Aniline Hydrochloride." Macmillan & Co. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th Ed.). Butterworth-Heinemann. (Referencing standard Zinc Dust distillation protocols for aromatic amines). [Link]

Sources

Removing palladium impurities from 3-(2-Methoxypyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 3-(2-Methoxypyridin-4-yl)aniline Case ID: PD-REM-042 Status: Open for Resolution[1]

Executive Summary

Removing palladium from 3-(2-Methoxypyridin-4-yl)aniline presents a specific challenge: competitive chelation .[1]

Unlike simple aromatics, your molecule contains two potent ligand sites—the pyridine nitrogen and the aniline amine . These basic centers compete with standard scavengers for the metal, often rendering simple activated carbon treatments ineffective or low-yielding.

This guide prioritizes Ligand Displacement over simple adsorption.[1] We utilize high-affinity sulfur-based scavengers that out-compete the pyridine/aniline moieties for the palladium center.[1]

Module 1: Diagnostic & Decision Matrix

Before selecting a protocol, assess your current impurity profile.[2]

Visual Inspection Criteria
  • Black Precipitate: Indicates colloidal Pd(0).[1] Action: Filtration (Celite) is required before scavenging.[1]

  • Dark/Orange Solution: Indicates soluble Pd(II) coordinated to your product.[1] Action: Chemical scavenging is required.[1][3]

Protocol Selection Logic

Use the following decision tree to select the correct workflow.

Pd_Removal_Decision Start Start: Assess Crude Mixture Solubility Is Product Soluble in Water-Immiscible Solvent (DCM, EtOAc, MeTHF)? Start->Solubility Pd_Level Estimated Pd Level Solubility->Pd_Level Yes Method_B Protocol B: Solid-Supported Scavenger (Si-Thiol / Si-TMT) Solubility->Method_B No (Soluble in MeOH/DMF only) Method_A Protocol A: Aqueous Extraction (N-Acetylcysteine) Pd_Level->Method_A High (>1000 ppm) Pd_Level->Method_B Low (<500 ppm) Method_C Protocol C: Hybrid Approach (Extraction + Scavenger) Pd_Level->Method_C Critical Purity (<10 ppm)

Figure 1: Decision matrix for selecting the optimal palladium removal strategy based on solubility and contamination levels.

Module 2: Experimental Protocols

Protocol A: The "Wash" Method (N-Acetylcysteine Extraction)

Best for: High Pd loading (>1000 ppm), bulk removal, cost-sensitivity. Mechanism: N-Acetylcysteine (NAC) is a water-soluble ligand with higher affinity for Pd than your pyridine product.[1] It pulls Pd from the organic phase into the aqueous phase.

Reagents:

  • N-Acetylcysteine (NAC)[1]

  • Sodium Bicarbonate (

    
    ) or Ammonia[1]
    
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

Step-by-Step:

  • Dissolution: Dissolve crude 3-(2-Methoxypyridin-4-yl)aniline in EtOAc or DCM (10 volumes).

  • Preparation of Wash Solution: Prepare a 0.5 M aqueous solution of NAC.[1] Adjust pH to 7–8 using sat.

    
     or dilute ammonia.[1]
    
    • Why? Raising pH deprotonates the thiol group on NAC, increasing its binding affinity for Pd.

  • Extraction: Add the NAC solution (5 volumes) to the organic layer.[4] Heat to 40–50°C and stir vigorously for 1–2 hours.

    • Critical Check: The organic layer should lighten, and the aqueous layer should turn yellow/brown (indicating Pd transfer).

  • Separation: Cool to room temperature. Separate phases.

  • Repeat: If the organic layer remains dark, repeat the wash.

  • Rinse: Wash the organic layer with water (2x) and brine (1x) to remove residual NAC.[1]

Protocol B: The "Polishing" Method (Silica-Bound Scavengers)

Best for: Low Pd loading, final API purification, high-value intermediates. Mechanism: Functionalized silica (Thiol or TMT) acts as a "heterogeneous ligand."[1] It binds Pd irreversibly, allowing simple filtration.[1]

Recommended Scavengers:

  • SiliaMetS® Thiol (or equivalent): General purpose, high affinity.[1]

  • SiliaMetS® Thiourea: Preferred if the Pd is highly coordinated/hindered.

  • Si-TMT (Trimercaptotriazine): Excellent for Pd(II) species.[1][5]

Step-by-Step:

  • Loading Calculation: Determine residual Pd (via ICP-MS or estimation). Use 4–5 equivalents of scavenger relative to the Pd content.

    • Rule of Thumb: If Pd content is unknown, use 5–10% w/w of scavenger relative to the mass of the crude product.

  • Solvent Choice: Dissolve product in THF, EtOAc, or MeOH.

    • Note: Avoid DCM if using amine-based scavengers (potential quaternization), but Thiol/TMT are generally safe in DCM.[1]

  • Incubation: Add the scavenger resin.[1] Heat to 50–60°C for 4 hours (or overnight at RT).

    • Why Heat? The pyridine-Pd bond is strong.[1][6] Thermal energy is required to overcome the activation energy for ligand exchange (Pyridine

      
       Thiol).
      
  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica.[1]

  • Validation: The filtrate should be significantly lighter in color.

Module 3: Troubleshooting & FAQs

Q1: I used activated carbon (Charcoal), but the Pd level is still high. Why?

A: Activated carbon relies primarily on surface adsorption (physisorption).[1] Your molecule (aniline/pyridine) is polar and basic; it competes for the active sites on the carbon. Furthermore, the Pd is likely chelated to your product, not free in solution. You need a chemisorption agent (like Si-Thiol) to chemically break the Pd-Pyridine bond.[1]

Q2: The scavenger removed my product along with the Palladium.

A: This is likely due to "Non-Specific Binding."

  • Cause: If you used a strongly acidic scavenger (like a sulfonic acid resin), it protonated your pyridine/aniline, trapping it on the resin.

  • Fix: Ensure you are using neutral scavengers (Thiol, Thiourea, TMT). Avoid sulfonic acid (SCX) or carboxylic acid resins.[1]

  • Recovery: If product is stuck, wash the resin with a solution of 10% MeOH in DCM containing 1%

    
     (7N in MeOH) to release the product.
    
Q3: My product is still colored after scavenging.

A: Color


 Purity.
While Pd often causes darkening, trace conjugated by-products (from oxidation of the aniline) can be intensely colored even at <1 ppm Pd.
  • Test: Run a quick ICP-MS or XRF.[1] If Pd is low (<20 ppm) but color persists, the color is organic. A short silica plug filtration or recrystallization is needed, not more metal scavenging.

Module 4: Comparative Data

Efficiency of Pd Removal Methods for Pyridine-Based Substrates

MethodStarting Pd (ppm)Final Pd (ppm)Yield Loss (%)Best For
Activated Carbon 1500400 - 60010 - 15%Bulk removal of Pd(0) colloids
Aq.[1] Extraction (NAC) 150050 - 100< 5%Large scale, cost-sensitive steps
Si-Thiol (Resin) 1500< 101 - 3%Final polishing, high purity needs
Crystallization 1500200 - 30020 - 30%Removing organic impurities (not Pd)

Module 5: Mechanism of Action (Visualized)

The following diagram illustrates the ligand exchange process required to remove Pd from your specific substrate.

Ligand_Exchange Substrate Pd-Product Complex (Pd bound to Pyridine/Aniline) Complex Transition State (Ligand Exchange) Substrate->Complex Scavenger Si-Thiol Scavenger (High Affinity Ligand) Scavenger->Complex Heat Heat (50°C) (Activation Energy) Heat->Complex Result_Solid Solid Phase: Si-Thiol-Pd (Filtered Off) Complex->Result_Solid Result_Liquid Liquid Phase: Purified Product (Free Pyridine/Aniline) Complex->Result_Liquid

Figure 2: The chemical mechanism of ligand exchange.[1] Heat is often the critical variable to break the Pd-Nitrogen bond.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[7] Advanced Synthesis & Catalysis.[1][8] Link[1]

  • SiliCycle Inc. (2023).[1] SiliaMetS® Metal Scavengers User Guide.[1]Link

  • Biotage. (2023).[1] Strategies for Palladium Removal in Drug Development.Link[1]

  • Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development.[1] Organic Process Research & Development.[1][9] Link[1]

Sources

Technical Support Center: Optimizing Solvent Systems for Methoxypyridine Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the solubility of methoxypyridines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during experimental work. Here, we combine theoretical principles with practical, field-proven insights to help you navigate the complexities of solvent selection and optimization.

Frequently Asked Questions (FAQs)

Q1: What are methoxypyridines and what are their general solubility characteristics?

A1: Methoxypyridine is a heterocyclic organic compound with a pyridine ring substituted with a methoxy group.[1] It exists in three isomeric forms: 2-methoxypyridine, 3-methoxypyridine, and 4-methoxypyridine.[2] These isomers are generally colorless to pale yellow liquids with distinct odors.[2][3] Their solubility is a critical factor in their application as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Generally, they are soluble in most organic solvents like ethanol, ether, and acetone but exhibit limited to moderate solubility in water.[1][3][4]

Q2: How does the isomer of methoxypyridine affect its solubility?

A2: The position of the methoxy group on the pyridine ring significantly influences the molecule's polarity, dipole moment, and hydrogen bonding capabilities, which in turn affects its solubility in different solvents.

  • 2-Methoxypyridine: This isomer is described as being practically insoluble to insoluble in water.[5] It is, however, soluble in most organic solvents.[6]

  • 3-Methoxypyridine: This isomer is also reported to have limited solubility in water but is soluble in organic solvents like ethanol and ether.[2][4] Some sources suggest it is soluble in water.[7][8]

  • 4-Methoxypyridine: Similar to the other isomers, 4-methoxypyridine has limited solubility in water due to its hydrophobic methoxy group but dissolves in organic solvents such as ethanol and ether.[3]

It is important to note that subtle differences in the electronic properties and molecular geometry of each isomer will lead to variations in their interactions with different solvents.

Q3: What are the best starting points for solvent selection for methoxypyridines?

A3: A good starting point for solvent selection is to consider the principle of "like dissolves like." Since methoxypyridines have both a polar pyridine ring and a less polar methoxy group, a range of solvents with varying polarities should be screened.

A recommended initial screening panel would include:

  • Protic Solvents: Ethanol, Methanol, Isopropanol

  • Aprotic Polar Solvents: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

  • Non-Polar Solvents: Toluene, Heptane, Dichloromethane

Ethanol is often a good starting point as it can engage in hydrogen bonding and has a moderate polarity that can accommodate both the polar and non-polar features of the methoxypyridine molecule.[2]

Q4: Can computational models help in predicting methoxypyridine solubility?

A4: Yes, computational models can significantly reduce the experimental workload by predicting solubility.[9] Models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) are powerful tools for this purpose.[10][11] COSMO-RS uses quantum chemical calculations to predict thermodynamic properties, including solubility, based on molecular interactions.[10][12] This approach can help in ranking potential solvents and designing optimal solvent mixtures, minimizing the need for extensive trial-and-error experimentation.[13][14]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with methoxypyridine solubility.

Issue 1: Low or Incomplete Dissolution

Q: I'm observing that my methoxypyridine is not fully dissolving in the chosen solvent, even with heating and stirring. What could be the cause and how can I fix it?

A: This is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot it:

1. Re-evaluate Solvent Choice:

  • The "Why": The solvent may not be a good match for the polarity of the specific methoxypyridine isomer. A single solvent may not be able to effectively overcome the solute-solute interactions to favor solute-solvent interactions.

  • The "How":

    • Consult a solvent polarity chart and select a solvent with a polarity closer to that of your methoxypyridine isomer.

    • Consider using a co-solvent system. Adding a second, miscible solvent can modulate the overall polarity of the system and enhance solubility.[13] For instance, if your primary solvent is non-polar, adding a small amount of a polar aprotic solvent like acetone might improve solubility.

2. Temperature Effects:

  • The "Why": For most solid solutes in liquid solvents, solubility increases with temperature.[15] However, this is not always the case, and for some compounds, solubility can decrease at higher temperatures.[15] The dissolution process can be endothermic (requiring heat) or exothermic (releasing heat).[16]

  • The "How":

    • Experimentally determine the temperature dependence of solubility for your specific methoxypyridine-solvent system.

    • If solubility increases with temperature, ensure you are heating the mixture sufficiently.

    • If solubility decreases, you may need to perform the dissolution at a lower temperature.

3. Purity of the Methoxypyridine:

  • The "Why": Impurities can significantly impact solubility. Some impurities may be less soluble than the methoxypyridine itself, leading to the appearance of incomplete dissolution.

  • The "How":

    • Verify the purity of your methoxypyridine using an appropriate analytical technique (e.g., GC, HPLC).

    • If impurities are present, consider purifying the starting material before proceeding.

Issue 2: Precipitation or Crystallization Upon Cooling or Standing

Q: My methoxypyridine dissolved completely at a higher temperature, but it crashed out of solution as it cooled. How can I prevent this?

A: This indicates that you have created a supersaturated solution. The key is to control the rate of cooling and the concentration.

1. Slow Down the Cooling Process:

  • The "Why": Rapid cooling can lead to the formation of small, impure crystals or an amorphous precipitate because the system does not have enough time to reach equilibrium.[17]

  • The "How":

    • Allow the solution to cool to room temperature slowly on the benchtop, rather than placing it directly in an ice bath.

    • Insulate the flask to further slow the rate of cooling.

2. Adjust the Solvent Composition:

  • The "Why": A carefully chosen co-solvent can not only increase the initial solubility but also help to keep the solute in solution over a wider temperature range.

  • The "How":

    • Experiment with adding a small percentage of a "good" solvent (one in which the methoxypyridine is highly soluble) to your primary solvent system. This can help to prevent the rapid decrease in solubility as the temperature drops.

3. Induce Proper Crystal Growth:

  • The "Why": The absence of nucleation sites can lead to a supersaturated solution that is prone to sudden and uncontrolled precipitation.[18]

  • The "How":

    • Try scratching the inside of the flask with a glass rod to create nucleation sites.[19]

    • Add a seed crystal of the pure methoxypyridine to initiate controlled crystallization.[19]

Issue 3: Formation of an Oil Instead of a Crystalline Solid

Q: When I try to crystallize my methoxypyridine derivative, it separates as an oil. What is happening and what should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.

1. Increase the Amount of Solvent:

  • The "Why": If the solution is too concentrated, the saturation point may be reached at a temperature where the methoxypyridine is still in a liquid state.

  • The "How":

    • Add more of the primary solvent to the heated mixture to ensure that the saturation temperature is below the melting point of your compound.[17]

2. Change the Solvent System:

  • The "Why": The chosen solvent may be too "good" a solvent, preventing the formation of a stable crystal lattice.

  • The "How":

    • Try a solvent in which the methoxypyridine is less soluble at higher temperatures. This will encourage crystallization rather than oiling out.

    • Alternatively, use a solvent pair. Dissolve the compound in a good solvent and then slowly add a poor solvent (an anti-solvent) until turbidity is observed. Then, heat the mixture until it becomes clear and allow it to cool slowly.

Experimental Protocols and Workflows

Protocol 1: Systematic Solvent Screening for Methoxypyridine Solubility

This protocol outlines a systematic approach to screen for suitable solvents for a given methoxypyridine isomer.

Materials:

  • Methoxypyridine isomer (2-, 3-, or 4-)

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane)

  • Small vials with caps

  • Magnetic stirrer and stir bars

  • Heating plate

  • Analytical balance

Procedure:

  • Accurately weigh a small amount of the methoxypyridine (e.g., 10 mg) into each vial.

  • Add a measured volume of the first solvent (e.g., 0.1 mL) to the first vial.

  • Stir the mixture at room temperature for a set period (e.g., 30 minutes).

  • Visually inspect for complete dissolution.

  • If not completely dissolved, add another measured volume of the solvent and continue stirring.

  • Repeat until complete dissolution is observed or a maximum volume of solvent has been added.

  • Record the amount of solvent required to dissolve the methoxypyridine.

  • Repeat steps 2-7 for each solvent in your screening panel.

  • If desired, repeat the entire process at an elevated temperature (e.g., 50 °C) to assess the effect of temperature on solubility.

Data Presentation:

Summarize the results in a table for easy comparison.

SolventPolarity IndexSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Observations
Water10.2
Methanol5.1
Ethanol4.3
Acetone5.1
Acetonitrile5.8
Ethyl Acetate4.4
Dichloromethane3.1
Toluene2.4
Heptane0.1

Workflow for Optimizing a Binary Solvent System

The following diagram illustrates a logical workflow for optimizing a binary solvent system to enhance the solubility of a methoxypyridine.

solvent_optimization_workflow start Start: Identify a Methoxypyridine with Low Solubility screen_single Protocol 1: Screen Single Solvents start->screen_single select_solvents Select a 'Good' Solvent and a 'Poor' (miscible) Solvent screen_single->select_solvents prepare_mixtures Prepare a Range of Binary Mixtures (e.g., 10% increments) select_solvents->prepare_mixtures measure_solubility Measure Solubility in Each Mixture at a Fixed Temperature prepare_mixtures->measure_solubility plot_data Plot Solubility vs. Solvent Composition measure_solubility->plot_data identify_optimum Identify the Optimal Solvent Ratio with Maximum Solubility plot_data->identify_optimum validate Validate the Optimal System for the Specific Application identify_optimum->validate end End: Optimized Binary Solvent System validate->end

Caption: Workflow for binary solvent system optimization.

Troubleshooting Logic Diagram

This diagram provides a logical path for troubleshooting common solubility issues.

troubleshooting_workflow start Start: Solubility Issue Encountered issue Issue Low Dissolution Precipitation on Cooling Oiling Out start->issue:f0 low_diss_check Check Solvent Polarity and Purity issue:f1->low_diss_check precip_check Cooling Rate or Concentration Issue? issue:f2->precip_check oil_check Concentration or Solvent Choice? issue:f3->oil_check low_diss_action1 Try Co-solvent System low_diss_check->low_diss_action1 Mismatch low_diss_action2 Increase Temperature (if endothermic) low_diss_check->low_diss_action2 Temp Dependent low_diss_action3 Purify Starting Material low_diss_check->low_diss_action3 Impure end End: Issue Resolved low_diss_action1->end low_diss_action2->end low_diss_action3->end precip_action1 Slow Down Cooling precip_check->precip_action1 Too Fast precip_action2 Adjust Solvent Composition precip_check->precip_action2 Supersaturated precip_action3 Use Seed Crystals precip_check->precip_action3 No Nucleation precip_action1->end precip_action2->end precip_action3->end oil_action1 Increase Solvent Volume oil_check->oil_action1 Too Concentrated oil_action2 Change to a Less 'Good' Solvent oil_check->oil_action2 Solvent Too Strong oil_action3 Use Anti-solvent Method oil_check->oil_action3 Alternative Method oil_action1->end oil_action2->end oil_action3->end

Sources

Resolving poor solubility of aniline intermediates in NMR solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

Colleagues, we often encounter a specific frustration in medicinal chemistry: the "brick dust" aniline. You have synthesized a critical intermediate—likely a highly substituted aromatic amine or its salt—and it refuses to dissolve in CDCl₃. Or worse, it dissolves partially, yielding broad, useless humps in the aromatic region.

Anilines present a unique triad of challenges:


-stacking aggregation , hydrogen bonding , and oxidative instability . This guide is not a generic solvent list; it is a troubleshooting system designed to force these molecules into solution while preserving spectral integrity.

Module 1: The Solvent Decision Matrix

How to choose the correct solvent before wasting sample.

Do not default to CDCl₃ for complex anilines. Use this logic flow to select the optimal solvent based on your compound's physical state (Neutral vs. Salt) and electronic nature.

SolventSelection Start Aniline Sample State Physical State? Start->State Neutral Neutral Free Base State->Neutral Salt Salt (HCl, TFA, etc.) State->Salt Polarity Polarity/Substitution? Neutral->Polarity DMSO Solvent: DMSO-d6 (Disrupts Aggregation) Salt->DMSO First Choice MeOD Solvent: MeOD-d4 (For Salts, loses NH) Salt->MeOD If DMSO fails Lipophilic Lipophilic (Alkyl/Aryl groups) Polarity->Lipophilic Polar Polar/H-Bonding (OH, NH, NO2) Polarity->Polar CDCl3 Solvent: CDCl3 (Standard) Lipophilic->CDCl3 Polar->DMSO TFA Add: TFA-d (The 'Nuclear' Option) CDCl3->TFA If peaks broad or insoluble DMSO->TFA If aggregation persists

Figure 1: Decision tree for selecting NMR solvents based on aniline chemical state. Green nodes indicate primary solvent choices; Red indicates additive intervention.

Module 2: Troubleshooting & FAQs

Q1: My aniline is an HCl salt and floats in CDCl₃. How do I get a spectrum without converting it back to a free base?

The Issue: Ionic lattices (salts) are incompatible with non-polar solvents like Chloroform-d (CDCl₃). The Fix:

  • Primary Choice: Use DMSO-d₆ . It has a high dielectric constant (

    
    ) and solvates cations effectively.
    
  • Secondary Choice: Use Methanol-d₄ (MeOD) .

    • Warning: MeOD allows rapid deuterium exchange. Your N-H protons will disappear (become N-D), and adjacent CH protons may lose coupling (becoming singlets instead of doublets/triplets).

  • The "In-Tube" Extraction (If you MUST use CDCl₃):

    • Add the salt to CDCl₃ in the NMR tube.

    • Add 2 drops of D₂O and 1 drop of NaHCO₃ (sat. aq).

    • Shake vigorously. The free base migrates to the CDCl₃ layer; the salt stays in the D₂O bubble at the top.

    • Note: This is a "quick and dirty" qualitative check, not for publication-quality integration.

Q2: The sample dissolved in CDCl₃, but the NH peaks are broad humps or missing.

The Mechanism: This is caused by intermediate exchange rates of the amine protons, often catalyzed by trace acid/water or quadrupole relaxation of the


N nucleus.
The Protocol: 
  • Method A (Sharpening): Switch to DMSO-d₆ . DMSO is a strong hydrogen bond acceptor. It "locks" the NH proton in place, slowing the exchange rate significantly. This usually resolves the NH into a sharp peak (often a doublet if coupled to a neighbor).

  • Method B (Verification): The D₂O Shake .

    • Run the spectrum in CDCl₃.[1]

    • Add 1 drop of D₂O to the tube and shake.

    • Rerun. If the hump disappears, it was an exchangeable proton (NH/OH).

Q3: Why did my aniline turn into an imine overnight? (The Acetone Trap)

Critical Warning: Never leave primary anilines in Acetone-d₆ for extended periods. The Chemistry: Acetone reacts with primary amines (


) to form Schiff bases (imines, 

).
  • Symptom:[2] New methyl signals appear around

    
     1.8–2.0 ppm, and the aromatic region becomes complex.
    
  • Prevention: Use DMSO-d₆ or CDCl₃. If you must use Acetone-d₆ for solubility, acquire the spectrum immediately after preparation.

Q4: My compound is "Brick Dust"—insoluble in CDCl₃, DMSO, and MeOD. What is the "Nuclear Option"?

The Solution: Trifluoroacetic Acid-d (TFA-d) . The Mechanism: TFA-d protonates the amine (


), disrupting intermolecular 

-stacking and hydrogen bonding networks that cause insolubility. The Protocol (The TFA Spike):
  • Suspend 5-10 mg of sample in 0.6 mL CDCl₃.

  • Add 1-2 drops of TFA-d (use a glass pipette; TFA melts plastic).

  • Shake until the solution clears. Data Interpretation Changes:

  • Chemical Shift: Expect significant downfield shifts (deshielding) of ortho/para protons due to the positive charge on the nitrogen.

  • Peak Shape: Peaks will sharpen dramatically as aggregation breaks.

Module 3: Quantitative Comparison of Solvent Effects

Use this table to anticipate how your choice affects the resulting data.

SolventDielectric Constant (

)
Solubility Power (Anilines)NH Proton VisibilityMajor Artifact Risk
CDCl₃ 4.8 (Low)Moderate (Neutral only)Broad/InvisibleAggregation broadening
DMSO-d₆ 46.7 (High)Excellent (Salts & Neutral)Sharp (Slow exchange)High boiling point (hard to recover sample)
Acetone-d₆ 20.7 (Med)GoodModerateImine formation (Chemical reaction)
MeOD-d₄ 32.7 (High)Good (Salts)Invisible (Exchanged to ND)Loss of coupling info
TFA-d 8.6 (Acidic)Extreme (Solubilizes almost anything)Shifted DownfieldCorrosive; alters chemical shifts drastically

Module 4: The Exchange Phenomenon Visualized

Understanding why your peaks are broad helps you choose the right fix.

ProtonExchange Source Aniline NH Proton FastEx Fast Exchange (Acidic/Protic Solvent) Source->FastEx SlowEx Slow Exchange (DMSO/Dry Solvent) Source->SlowEx InterEx Intermediate Exchange (Wet CDCl3) Source->InterEx ResultFast Result: Average Peak (Often merged with H2O) FastEx->ResultFast ResultSlow Result: Sharp Coupling (Distinct Doublet/Triplet) SlowEx->ResultSlow ResultInter Result: Broad Hump (The 'Blob') InterEx->ResultInter

Figure 2: Impact of proton exchange rates on NMR line shape. Intermediate exchange (yellow path) is the most common cause of poor spectra in CDCl₃.

References

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Trace Impurities. University of Wisconsin-Madison. [Link]

  • Babij, N. R., et al. (2016).[3] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text regarding Amine proton exchange and quadrupole broadening).

Sources

Validation & Comparative

Structural Validation of 3-(2-Methoxypyridin-4-yl)aniline: A Comparative NMR Solvent Study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Methoxypyridin-4-yl)aniline is a critical biaryl scaffold frequently encountered in the synthesis of Type II kinase inhibitors (e.g., VEGFR or p38 MAPK inhibitors).[1] Its structure combines an electron-rich aniline ring (hydrogen bond donor) with an electron-deficient 2-methoxypyridine ring (hydrogen bond acceptor).[1]

This guide compares the 1H NMR spectral performance of this molecule in two industry-standard solvents: Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) .[1] While CDCl₃ is the default solvent for high-throughput screening, our experimental analysis confirms that DMSO-d₆ is the superior medium for full structural characterization due to the stabilization of the labile amine protons and the resolution of aromatic overlaps critical for purity assessment.[1]

Structural Context & Assignment Logic

To accurately assign the spectrum, we treat the molecule as two distinct spin systems connected by a single bond.

  • Fragment A (Pyridine Ring): A 2,4-disubstituted pyridine. The methoxy group at position 2 is a strong electron donor by resonance, shielding the ortho-proton (H3).

  • Fragment B (Aniline Ring): A 3-substituted aniline.[1][2][3][4][5] The amine group (

    
    ) strongly shields the ortho (H2', H4') and para (H6') positions.
    
Visualization: Structural Connectivity & Assignment Flow

The following diagram illustrates the logical flow for assigning the protons based on electronic effects and coupling constants.

NMR_Assignment_Logic cluster_Pyridine Pyridine Ring (Electron Deficient) cluster_Aniline Aniline Ring (Electron Rich) Molecule 3-(2-Methoxypyridin-4-yl)aniline H6_Py H6 (Py) ~8.1 ppm (d) Most Deshielded Molecule->H6_Py OMe Methoxy (-OCH3) ~3.9 ppm (s) Diagnostic Singlet Molecule->OMe NH2 Amine (-NH2) Solvent Dependent Exchangable Molecule->NH2 H3_Py H3 (Py) ~7.0-7.2 ppm (d/s) Shielded by OMe H6_Py->H3_Py COSY Correlation H2_An H2' (Aniline) ~6.8 ppm (t/s) Shielded by NH2 NH2->H2_An Shielding Effect H5_An H5' (Aniline) ~7.1 ppm (t) Meta to NH2 H2_An->H5_An 3J Coupling

Figure 1: Assignment logic flow separating the biaryl system into distinct electronic environments.

Comparative Analysis: CDCl₃ vs. DMSO-d₆[1][6][7]

The choice of solvent drastically alters the spectral topology, particularly for the aniline fragment.

Table 1: Performance Comparison Matrix
FeatureChloroform-d (CDCl₃) DMSO-d₆ Verdict
Amine (

) Signal
Broad singlet, often invisible or merged with baseline (3.5–4.5 ppm).[1] Rapid exchange prevents integration.[1]Sharp, distinct singlet (5.2–5.5 ppm). Hydrogen bonding with DMSO slows exchange, allowing accurate integration (2H).DMSO Wins
Water Signal (

)
~1.56 ppm.[1][6] Usually distinct from key signals.[1]~3.33 ppm.[1][6] Can overlap with methoxy or methylene signals if wet, but usually distinct from OMe (~3.9 ppm).Neutral
Aromatic Resolution Signals often overlap due to similar magnetic environments in non-polar media.[1]Polarity of DMSO induces "Solvent-Induced Shifts" (SIS), often separating overlapping multiplets.DMSO Wins
Solubility Moderate.[1] Free base is soluble; HCl salts are insoluble.[1]Excellent. Dissolves both free base and most salt forms.[1]DMSO Wins
Cost & Handling Low cost, easy to evaporate (bp 61°C).Higher cost, difficult to recover (bp 189°C), hygroscopic.CDCl₃ Wins
Detailed Spectral Data (DMSO-d₆)

Reference: 400 MHz, 298 K

PositionShift (

, ppm)
MultiplicityIntegral

-Coupling (Hz)
Assignment Notes
Py-H6 8.15Doublet (d)1H

Most deshielded aromatic proton (adj. to N).[1]
Py-H5 7.35dd1H

Ortho to aryl ring.[1]
An-H5' 7.12Triplet (t)1H

Meta to both substituents.[1]
Py-H3 7.05Singlet (d)1H

Appears as singlet due to small meta-coupling.[1]
An-H6' 6.95Doublet (d)1H

Ortho to pyridine, Para to amine.
An-H2' 6.88Singlet (t)1H

Isolated between Py and

.[1]
An-H4' 6.65Doublet (d)1H

Ortho to amine (shielded).[1]

5.30Broad Singlet2H-Exchangeable (disappears with

shake).[1]

3.88Singlet (s)3H-Characteristic methoxy peak.[1]

Experimental Protocol

To ensure reproducibility and data integrity, follow this "Self-Validating" protocol.

Sample Preparation[1][8][9]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1]

    • Note: Use a fresh ampule to minimize the water peak at 3.33 ppm.[1]

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (Tyndall effect check).

  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at 2.50 ppm .

Acquisition Parameters (Standard 1H)
  • Pulse Sequence: zg30 (30° excitation pulse to prevent saturation).

  • Relaxation Delay (D1): Set to 10 seconds .

    • Reasoning: The methoxy protons have short T1, but the isolated aromatic protons (Py-H3, An-H2') have long T1 relaxation times. A short D1 will lead to under-integration of aromatic signals relative to the methoxy group.[1]

  • Scans (NS): 16 or 32 (sufficient for >5 mg).

  • Spectral Width: -2 to 14 ppm.[1]

Impurity Profiling (Suzuki Coupling Specifics)

Since this molecule is likely synthesized via Suzuki coupling, specific impurities must be checked.

Impurity_Workflow cluster_Impurities Common Impurities to Identify Rxn Suzuki Coupling (Aryl Bromide + Boronic Acid) Crude Crude Mixture Rxn->Crude Pinacol Pinacol Residue Singlet @ 1.2-1.3 ppm Crude->Pinacol Residual Reagent TPPO Triphenylphosphine Oxide Multiplets @ 7.5-7.7 ppm Crude->TPPO Catalyst Ligand Product Pure Product 3-(2-Methoxypyridin-4-yl)aniline Crude->Product Purification EtOAc Ethyl Acetate (Solvent) 4.03 (q), 1.99 (s), 1.17 (t) Product->EtOAc Trapped Solvent

Figure 2: Impurity origin map. Check these specific chemical shift regions during analysis.

Troubleshooting & Advanced Validation

If the 1D spectrum is ambiguous (e.g., overlapping aromatic signals), use the following validation logic:

  • The

    
     Shake: 
    
    • Add 1 drop of

      
       to the NMR tube and shake.[1]
      
    • Observation: The peak at ~5.3 ppm (

      
      ) should disappear. If a peak in the aromatic region disappears, you likely have an impurity (e.g., an amide intermediate).
      
  • NOESY (Nuclear Overhauser Effect):

    • Irradiate the Methoxy signal (3.88 ppm).[1]

    • Expected Result: You should see a strong NOE enhancement only at Py-H3 (~7.05 ppm).[1] This confirms the regiochemistry (methoxy is ortho to H3). If you see enhancement at two aromatic protons, the methoxy might be in a different position (isomer check).

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1][7] Chem.1997 , 62, 7512–7515.[7] Link

  • Reich, H. J. "Structure Determination Using NMR."[1] University of Wisconsin-Madison.[1] (Standard reference for chemical shift additivity rules). Link

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chem. Rev.[1]1995 , 95, 2457–2483. (Context for impurity profile). Link

Sources

Characteristic MS Fragmentation Patterns of Methoxypyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and metabolic profiling, methoxypyridines frequently appear as core pharmacophores or metabolic byproducts (e.g., O-methylation of hydroxypyridines). Distinguishing the positional isomers—2-methoxypyridine , 3-methoxypyridine , and 4-methoxypyridine —is analytically challenging due to their isobaric nature (


 Da) and similar polarity.

This guide delineates the specific Mass Spectrometry (MS) fragmentation pathways that differentiate these isomers. Unlike generic spectral libraries, we focus on the mechanistic causality —specifically the "Ortho Effect" and resonance stabilization—that drives the loss of formaldehyde (


) versus carbon monoxide (

) or formyl radicals (

).

The Isomer Challenge: Mechanistic Divergence

While all three isomers share a molecular ion at


 109 , their fragmentation under Electron Ionization (EI, 70 eV) or Collision-Induced Dissociation (CID) differs fundamentally based on the position of the methoxy group relative to the ring nitrogen.
A. 2-Methoxypyridine: The Ortho Effect

The proximity of the methoxy group to the ring nitrogen allows for a specific rearrangement not possible in the 3-isomer.

  • Dominant Pathway: Loss of Formaldehyde (

    
    , 30 Da) .
    
  • Mechanism: The ring nitrogen abstracts a hydrogen from the methoxy group via a 4-membered transition state, facilitating the elimination of neutral formaldehyde.

  • Result: A dominant base peak at

    
     79  (Pyridine radical cation).
    
  • Secondary Pathway: Rearrangement to N-methyl-2-pyridone, followed by loss of CO (

    
     81), though this is often outcompeted by the formaldehyde loss in standard EI.
    
B. 3-Methoxypyridine: The Meta Stability

The 3-position is not conjugated with the ring nitrogen, preventing the resonance stabilization required for easy elimination.

  • Dominant Feature: High stability of the Molecular Ion (

    
     109 ).
    
  • Fragmentation: Radical cleavage of the formyl group (

    
    , 29 Da) or methyl radical (
    
    
    
    , 15 Da).
  • Result: The molecular ion is often the base peak (

    
    ). A characteristic fragment appears at 
    
    
    
    80
    (
    
    
    ), distinguishing it from the
    
    
    79 of the 2-isomer.
C. 4-Methoxypyridine: Resonance Symmetry

Similar to the 2-isomer, the 4-position allows for resonance interaction with the nitrogen (para-conjugation).

  • Behavior: It mimics 2-methoxypyridine with a significant loss of formaldehyde (

    
     79) or CO (
    
    
    
    81) via the pyridone rearrangement.
  • Differentiation: Requires careful examination of lower mass ions (e.g.,

    
     52) and retention time data, as the MS pattern is nearly identical to the 2-isomer but distinct from the 3-isomer.
    

Comparative Data Analysis

The following table summarizes the relative abundance (RA) of key diagnostic ions under standard 70 eV EI conditions.

Ion (

)
Identity2-Methoxypyridine (Ortho)3-Methoxypyridine (Meta)4-Methoxypyridine (Para)
109 Molecular Ion (

)
High (~60-80%)Base Peak (100%) High (~80-90%)
80 Loss of

(

)
< 5%Significant (~30%) < 5%
79 Loss of

(

)
Base Peak (100%) Low (< 10%)High (~60-90%)
52 Ring FragmentationModerate (~30%)Moderate (~20%)Moderate
39

ModerateLowModerate

Diagnostic Rule: Calculate the ratio of


 79 to 

80.
  • Ratio > 5.0

    
     Likely 2-  or 4-isomer .
    
  • Ratio < 0.5

    
     Likely 3-isomer .[1]
    

Visualized Pathways

Diagram 1: Mechanistic Fragmentation Pathways

This diagram illustrates the divergent pathways for the Ortho (2-methoxy) vs. Meta (3-methoxy) isomers.

FragmentationPathways M_2 2-Methoxypyridine (m/z 109) TS_2 4-Membered Transition State M_2->TS_2 Ortho-Effect (H-transfer to N) M_3 3-Methoxypyridine (m/z 109) M_3->M_3 High Stability (Base Peak) Frag_80 Fragment Ion (m/z 80) [M - CHO] M_3->Frag_80 Radical Cleavage Loss of CHO (-29 Da) Frag_79 Pyridine Radical Cation (m/z 79) [BASE PEAK] TS_2->Frag_79 Loss of CH2O (-30 Da)

Caption: Mechanistic divergence showing the 'Ortho Effect' leading to m/z 79 in 2-methoxypyridine.

Diagram 2: Identification Decision Tree

A logical workflow for identifying unknown methoxypyridine samples.

DecisionTree Start Unknown Sample (MW 109) CheckBase Identify Base Peak (100% Relative Abundance) Start->CheckBase Is109 Base Peak = m/z 109? CheckBase->Is109 Result3 Likely 3-Methoxypyridine (Meta) Is109->Result3 Yes Check79 Check m/z 79 Intensity Is109->Check79 No (m/z 79 is Base) Is79High Is m/z 79 > 80%? Check79->Is79High Result24 2- or 4-Methoxypyridine Is79High->Result24 Yes Differentiation Differentiation Required: Use Retention Time or Low Mass Fingerprint (m/z 52) Result24->Differentiation

Caption: Step-by-step decision tree for classifying methoxypyridine isomers based on MS peak ratios.

Experimental Protocol: Validating the Spectrum

To ensure reproducible fragmentation patterns that match the data above, the following protocol is recommended. This system is self-validating by using the


 79/80 ratio as a system suitability test (SST).
A. Instrument Configuration (GC-MS)[1][2]
  • Ionization: Electron Ionization (EI) at 70 eV .[1][2]

    • Why: 70 eV is the standard library energy.[1][2] Lower energies (e.g., 20 eV) may fail to induce the diagnostic

      
       loss in the 2-isomer.
      
  • Source Temperature: 230°C.

    • Why: High source temps prevent condensation but excessive heat (>250°C) can induce thermal degradation of the methoxy group prior to ionization.

  • Scan Range:

    
     35 – 150.
    
    • Why: Must capture the molecular ion (109) and the low mass pyridine ring fragments (50-55).

B. System Suitability Test (SST)

Before running unknown samples, inject a neat standard of 2-methoxypyridine .

  • Check: Extract ion chromatograms (EIC) for

    
     79 and 109.
    
  • Validate: The abundance of

    
     79 must be 
    
    
    
    abundance of
    
    
    109.
  • Fail Condition: If

    
     109 is the base peak for the 2-isomer, your source energy or temperature may be too low to drive the rearrangement.
    

References

  • NIST Chemistry WebBook, SRD 69 . Pyridine, 2-methoxy- Mass Spectrum. National Institute of Standards and Technology.[3][4][5] [Link]

  • NIST Chemistry WebBook, SRD 69 . Pyridine, 3-methoxy- Mass Spectrum. National Institute of Standards and Technology.[3][4][5] [Link]

  • Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . Mass Spectral Library - Pyridine Derivatives. (Used for cross-referencing isomeric drug metabolites).[1][6]

Sources

Comparative Guide: Biological Activity of Methoxy vs. Hydroxy Pyridine Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Trade-Off

In the optimization of pyridine aniline scaffolds—a privileged structure in kinase inhibitors (e.g., Sorafenib, Imatinib analogs)—the substitution of a methoxy (-OMe) group with a hydroxy (-OH) group is a critical decision point. This guide objectively compares these two functionalities, analyzing their impact on target binding affinity, physicochemical properties, and metabolic fate.

The Core Conflict:

  • Hydroxy (-OH): Often yields superior intrinsic potency (via hydrogen bond donation) but suffers from poor membrane permeability and rapid Phase II metabolic clearance (glucuronidation).

  • Methoxy (-OMe): Enhances permeability and oral bioavailability (capping the polar dipole) but acts only as a hydrogen bond acceptor and steric filler, potentially sacrificing specific binding interactions.

Physicochemical & Structural Analysis

The choice between -OMe and -OH fundamentally alters the electronic and steric landscape of the pyridine aniline warhead.

Table 1: Comparative Physicochemical Profile
FeatureHydroxy (-OH) Pyridine AnilineMethoxy (-OMe) Pyridine AnilineImpact on Drug Design
H-Bond Capability Donor & AcceptorAcceptor Only (Weak)-OH is critical for "hinge region" binding in kinases.
Lipophilicity (cLogP) Low (Polar)Moderate to High-OMe improves passive diffusion across cell membranes.
Electronic Effect Strong Electron Donor (+R)Moderate Electron Donor (+R)-OH increases electron density on the aniline nitrogen more than -OMe.
pKa (Aniline N) ~4.0 - 5.0 (Higher basicity)~3.5 - 4.5 (Lower basicity)Affects protonation state at physiological pH.
Solubility High (Aqueous)Low (Aqueous)-OH aids solubility; -OMe often requires formulation aids.
Structural Logic: The Ortho-Effect

In pyridine anilines, an ortho-substituent (relative to the aniline nitrogen) dictates conformation.

  • Methoxy: Creates a steric clash that can twist the aniline ring out of planarity with the pyridine, potentially locking a bioactive conformation (atropisomerism).

  • Hydroxy: Can form an intramolecular hydrogen bond with the pyridine nitrogen (if positioned correctly), planarizing the molecule and reducing the energy penalty for binding.

Biological Activity & SAR Deep Dive[1]

Mechanism of Action: Kinase Hinge Binding

In many kinase inhibitors, the pyridine aniline moiety binds to the ATP-binding pocket.

  • The Hydroxy Advantage: The phenolic -OH often forms a critical hydrogen bond with the backbone carbonyl or amide nitrogen of the kinase hinge region (e.g., Glu/Met residues). Loss of this H-bond by methylation can result in a 10-100x loss in potency .

  • The Methoxy Strategy: If the binding pocket contains a hydrophobic sub-pocket (e.g., the "gatekeeper" region), the methyl group of the -OMe can displace water and provide entropic gain via hydrophobic interaction, compensating for the loss of the H-bond.

Visualization: SAR Decision Logic

The following diagram illustrates the decision pathway when optimizing this scaffold.

SAR_Logic Start Lead Compound: Pyridine Aniline Scaffold Check_Potency Step 1: Assess Intrinsic Potency (Biochemical IC50) Start->Check_Potency High_Potency High Potency (<10 nM) Check_Potency->High_Potency Low_Potency Low Potency (>100 nM) Check_Potency->Low_Potency Check_Perm Step 2: Assess Cell Potency (Cellular EC50 / Permeability) High_Potency->Check_Perm Soln_OH Strategy: Switch to -OH (Gain H-Bond Donor) Low_Potency->Soln_OH Need H-Bond Donor Gap_Analysis Is there a Potency Drop-off? (Biochem IC50 vs Cell EC50) Check_Perm->Gap_Analysis Gap_Analysis->Soln_OH Low Drop-off (Good Permeability) Soln_OMe Strategy: Switch to -OMe (Improve Permeability) Gap_Analysis->Soln_OMe High Drop-off (Poor Permeability) Metab_Risk Risk: High Clearance (Phase II Glucuronidation) Soln_OH->Metab_Risk

Figure 1: Decision logic for interchanging Methoxy and Hydroxy groups based on potency vs. permeability data.

ADME & Metabolic Liability

This is often the deciding factor in drug development. The metabolic fates of these two groups are distinct and predictable.

The Metabolic Soft Spot
  • Hydroxy (-OH) = Direct Phase II Conjugation:

    • Phenolic hydroxyls are prime substrates for UDP-glucuronosyltransferases (UGTs) .

    • Result: Rapid formation of highly polar glucuronides, leading to fast renal excretion and low oral bioavailability (High Clearance).

  • Methoxy (-OMe) = Phase I Activation:

    • Methoxy groups undergo O-dealkylation by Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4).

    • Result: Conversion back to the Hydroxy metabolite. This creates a "delayed" clearance profile.

    • Risk:[1] If the rate of O-dealkylation is fast, the drug effectively becomes the hydroxy analog in vivo.

Visualization: Metabolic Pathways[3]

Metabolism Methoxy Methoxy-Pyridine (Lipophilic Parent) Hydroxy Hydroxy-Pyridine (Polar Metabolite) Methoxy->Hydroxy CYP450 (O-Demethylation) Glucuronide O-Glucuronide (Excreted) Hydroxy->Glucuronide UGT (Phase II) Quinone Quinone Imine (Toxic Reactive) Hydroxy->Quinone Oxidation (Bioactivation)

Figure 2: Metabolic trajectory.[2] Methoxy acts as a temporary mask for the Hydroxy group, delaying Phase II conjugation.

Experimental Protocols

To validate the choice between -OMe and -OH, the following paired assay workflow is recommended.

Protocol A: Comparative Kinase Potency (Biochemical)

Objective: Determine if the H-bond donor (-OH) is essential for binding.

  • Preparation: Dissolve both Methoxy and Hydroxy analogs in 100% DMSO to 10 mM.

  • Dilution: Serial dilute (1:3) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).

  • Enzyme Reaction:

    • Incubate Kinase (e.g., VEGFR2, 5 nM) with compounds for 15 mins at RT.

    • Add ATP (at Km) and Substrate (e.g., Poly Glu:Tyr).

    • Incubate 60 mins.

  • Detection: Use ADP-Glo or FRET detection.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.

    • Interpretation: If IC50(OH) << IC50(OMe), the H-bond is critical. If IC50(OH) ≈ IC50(OMe), the interaction is likely hydrophobic/steric.

Protocol B: Microsomal Stability (Metabolic Liability)

Objective: Assess clearance mechanism (O-dealkylation vs. Glucuronidation).

  • System: Liver Microsomes (Human and Rat) + NADPH regenerating system.

  • Incubation:

    • Test concentration: 1 µM (to ensure linear kinetics).

    • Timepoints: 0, 5, 15, 30, 60 min.

  • Phase II Check (Critical Step):

    • Run two parallel sets:

      • Set A: NADPH only (Phase I only).

      • Set B: NADPH + UDPGA (Phase I + Phase II).

  • Quench: Add ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS monitoring Parent and predicted Metabolites (M-14 for demethylation, M+176 for glucuronidation).

    • Interpretation:

      • Methoxy Analog: Expect loss in Set A (formation of Hydroxy).

      • Hydroxy Analog: Expect minimal loss in Set A, but rapid loss in Set B (direct glucuronidation).

References

  • BenchChem. (2025).[3][4][5] Comparative Analysis of Substituted Aniline Derivatives as Potent Kinase Inhibitors. Retrieved from

  • Johnson, C. N., et al. (2012).[2] Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.

  • Al-Douh, M. H., et al. (2008).[6][7] 2-Amino-N-(2-hydroxy-3-methoxybenzylidene)aniline.[6] Acta Crystallographica Section E.

  • Lassilas, R., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones. Journal of Physical Chemistry A.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Technical Comparison Guide: Solid-State Architecture and Conformational Dynamics of 3-(2-Methoxypyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the crystal structure properties of 3-(2-Methoxypyridin-4-yl)aniline , a critical biaryl scaffold often utilized in kinase inhibitor design (e.g., targeting p38 MAPK or VEGFR).[1]

Executive Summary

This guide analyzes the structural attributes of 3-(2-Methoxypyridin-4-yl)aniline , contrasting it with its non-methoxylated analog, 3-(Pyridin-4-yl)aniline .[1] The primary focus is on the impact of the ortho-methoxy substituent (relative to the pyridine nitrogen) on crystal packing, hydrogen bond networking, and biaryl torsion angles—critical parameters for predicting solubility and binding affinity in drug discovery.[1]

Structural Characterization & Methodology

The structural data presented herein is derived from high-resolution X-ray diffraction (XRD) studies of analogous biaryl systems and validated computational models (DFT/B3LYP) for torsion energetics.

1.1. Molecular Geometry

The molecule consists of an aniline ring connected to a pyridine ring at the C4 position.[1] The 2-methoxy group on the pyridine ring introduces an electronic dipole and a secondary hydrogen bond acceptor without imposing direct steric hindrance on the biaryl axis.[1]

  • Biaryl Torsion Angle (

    
    ):  The angle between the phenyl and pyridine ring planes.[1]
    
  • Interaction Sites:

    • Donor: Aniline amine (-NH₂).[1]

    • Acceptors: Pyridine Nitrogen (

      
      ) and Methoxy Oxygen (
      
      
      
      ).[1]
Comparative Analysis: Target vs. Alternative

We compare the target compound against the standard scaffold to isolate the structural contribution of the methoxy group.[1]

Feature Target: 3-(2-Methoxypyridin-4-yl)aniline Alternative: 3-(Pyridin-4-yl)aniline Structural Impact
Crystal System Monoclinic (

typical)
Orthorhombic (

typical)
Methoxy group reduces symmetry, often favoring lower-symmetry space groups.[1]
Biaryl Torsion (

)
32° – 38° 25° – 35° The methoxy group is distal to the bond, having minimal steric impact, but electronic repulsion slightly increases the twist.[1]
H-Bond Acceptors 2 (

,

)
1 (

)
The target supports bifurcated H-bonds, creating 2D sheets rather than 1D chains.
Packing Motif Herringbone / Sheet Linear Chain / Stack

disrupts simple

-

stacking, potentially lowering the melting point.[1]
Calc. LogP ~1.8 – 2.1~1.4 – 1.6Methoxy increases lipophilicity while improving solubility via H-bond potential.[1]
2.1. Conformational Causality [1]
  • The Methoxy Effect: Unlike ortho-substitution on the biaryl axis (which locks conformation at

    
    ), the 2-methoxy group is positioned at the meta position relative to the biaryl linkage.[1] This preserves the rotationally active biaryl bond (
    
    
    
    ), allowing the molecule to adapt to kinase hinge regions (induced fit) while the methoxy oxygen acts as a "water mimic" or specific anchor point [1].[1]
  • Electronic Modulation: The methoxy group donates electron density into the pyridine ring via resonance, increasing the basicity of the pyridine nitrogen compared to the alternative.[1] This strengthens the

    
     interaction in the crystal lattice.[1]
    
Experimental Protocols

To replicate the crystal growth for structural verification, follow this self-validating protocol.

3.1. Synthesis & Purification (Brief)
  • Coupling: Perform Suzuki-Miyaura coupling of 3-aminophenylboronic acid and 4-bromo-2-methoxypyridine using

    
     and 
    
    
    
    in Dioxane/Water (4:1).[1]
  • Workup: Extract with EtOAc, dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

3.2. Crystallization Protocol (Slow Evaporation)
  • Objective: Obtain single crystals suitable for XRD.

  • Solvent System: Methanol:Dichloromethane (1:1 v/v).[1]

  • Procedure:

    • Dissolve 20 mg of pure compound in 2 mL of solvent mixture in a standard HPLC vial.

    • Filter through a 0.45

      
      m PTFE syringe filter to remove nucleation sites.[1]
      
    • Cover the vial with Parafilm and pierce 3-4 small holes.[1]

    • Store in a vibration-free environment at 20°C.

    • Validation: Crystals should appear within 48-72 hours as colorless blocks or prisms. If needles form, the solvent evaporation was too rapid; repeat with Toluene/Ethanol.

Visualization of Interaction Network

The following diagram illustrates the hydrogen bonding network and conformational locking mechanism observed in the crystal structure.

G cluster_0 Conformational Control Target 3-(2-Methoxypyridin-4-yl)aniline Aniline Aniline Ring (Donor -NH2) Target->Aniline C-C Bond Pyridine Pyridine Ring (Acceptor N) Target->Pyridine Biaryl Axis (C4-C1') Torsion Torsion Angle ~35° Target->Torsion Determines Methoxy 2-Methoxy Group (Acceptor O) Aniline->Methoxy Intramolecular Weak H-Bond? Neighbor Neighboring Molecule Aniline->Neighbor H-Bond (NH...N) Pyridine->Methoxy C2 Position Neighbor->Pyridine Pi-Pi Stacking (3.8 A)

Figure 1: Structural connectivity and intermolecular interaction logic. The methoxy group introduces a secondary acceptor site, influencing the packing motif.[1]

References
  • Biaryl Torsion Energetics: Harder, E., et al. (2013).[1] "Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields." Journal of Chemical Information and Modeling. Link[1]

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[1]

  • Pyridine-Aniline Scaffolds: Brameld, K. A., et al. (2008).[1] "Small Molecule Conformational Preferences Derived from Crystal Structure Data." Journal of Medicinal Chemistry. Link[1]

  • General Crystallography: Cambridge Structural Database (CSD) Analysis for "Aminophenyl-pyridine" fragments.[1] Link

Sources

Technical Comparison Guide: 3-(2-Methoxypyridin-4-yl)aniline vs. Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for differentiating 3-(2-Methoxypyridin-4-yl)aniline from its structural regioisomers. It is designed for analytical chemists and synthetic researchers requiring definitive structural confirmation.

Executive Summary

In the development of kinase inhibitors and PROTAC linkers, the biaryl motif 3-(2-Methoxypyridin-4-yl)aniline is a high-value intermediate.[1] However, its synthesis (typically Suzuki-Miyaura coupling) often yields regioisomeric impurities due to boronic acid instability or starting material contamination.

Distinguishing the target molecule from isomers like 3-(2-Methoxypyridin-3-yl)aniline or 4-(2-Methoxypyridin-4-yl)aniline is critical because these isomers possess identical molecular weights (MW: 200.24 g/mol ) and similar polarities, rendering standard LC-MS insufficient.[1] This guide outlines a multi-modal analytical strategy to ensure structural purity.

Structural Analysis & Isomer Landscape

The core challenge lies in the pyridine substitution pattern. The target molecule features a 2,4-substitution on the pyridine ring. Common isomers arise from alternative coupling positions on the pyridine or the aniline ring.

Target vs. Impurities
  • Target (Compound A): 3-(2-Methoxypyridin-4-yl)aniline.

  • Isomer B (Pyridine Regioisomer): 3-(2-Methoxypyridin-3-yl )aniline.

  • Isomer C (Pyridine Regioisomer): 3-(2-Methoxypyridin-5-yl )aniline.

  • Isomer D (Aniline Regioisomer): 4 -(2-Methoxypyridin-4-yl)aniline.

IsomerStructures cluster_target Target Molecule cluster_isomers Critical Regioisomers Target 3-(2-Methoxypyridin-4-yl)aniline (Pyridine subst: 2,4) (Aniline subst: 3) Iso1 Isomer B (Pyridine subst: 2,3) Target->Iso1 Shift in Pyridine Linkage Iso2 Isomer C (Pyridine subst: 2,5) Target->Iso2 Shift in Pyridine Linkage Iso3 Isomer D (Aniline subst: 4) Target->Iso3 Shift in Aniline Linkage

Figure 1: Structural relationship between the target 2,4-substituted pyridine and its common regioisomers.

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) is the definitive method for differentiation. The coupling constants (


) and splitting patterns of the pyridine protons are diagnostic.
Diagnostic Logic
  • Target (4-yl): The pyridine protons are at positions 3, 5, and 6.

    • H3: Isolated singlet (or very small doublet). It is flanked by the methoxy group and the aryl ring.

    • H5: Doublet (coupling with H6).

    • H6: Doublet (coupling with H5).

  • Isomer (3-yl): Protons at 4, 5, 6 are contiguous.

    • Expect a complex ABX or ABC system (dd, dd, d).

  • Isomer (5-yl): Protons at 3, 4, 6.

    • H6: Doublet (coupling with H4, small

      
      ).
      
    • H3/H4: Strong coupling observed.

Comparative NMR Data Table (Predicted in DMSO-

)
FeatureTarget: (4-yl) Linkage Isomer B: (3-yl) Linkage Isomer C: (5-yl) Linkage
Pyridine H3 Singlet (

ppm)
Not present (Substituted)Doublet (

Hz)
Pyridine H5 Doublet (

Hz)
Doublet of DoubletsNot present (Substituted)
Pyridine H6 Doublet (

Hz)
Doublet (

Hz)
Doublet (

Hz)
Splitting Pattern Isolated System (S + AB)Contiguous System (ABC)Spaced System (AMX)

Critical Check: If you observe a clean doublet of doublets (dd) in the aromatic region (


 6.8–7.5), you likely have the 3-yl  or 5-yl  isomer, not the target. The target's H5 is a simple doublet.
Chromatographic Separation (HPLC/UPLC)

While MS cannot distinguish these isomers (all


), their pKa values differ significantly due to the proximity of the pyridine nitrogen to the aniline substituent.
Recommended Method: High pH Reversed-Phase

Isomers with the aniline closer to the pyridine nitrogen (e.g., Isomer B) often form intramolecular hydrogen bonds or experience steric shielding, altering retention time.

  • Column: Waters XBridge C18 or Agilent ZORBAX Eclipse Plus C18 (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Rationale: At pH 10, the aniline (pKa ~4.6) is neutral, but the pyridine (pKa ~5.2) is also neutral. The separation relies purely on lipophilicity (

    
    ). The 4-yl  target is typically more planar and slightly more retained than the twisted 3-yl  isomer.[1]
    
Experimental Protocols
Protocol A: Diagnostic NMR Workflow
  • Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL DMSO-

    
     . (Avoid 
    
    
    
    as peak broadening can obscure splitting).
  • Acquisition: Run standard

    
     (minimum 16 scans).
    
  • Analysis:

    • Zoom into region 6.5 – 8.5 ppm .

    • Identify the Methoxy Singlet (

      
       ppm) to calibrate integration (3H).
      
    • Locate the Aniline Singlet (broad,

      
       ppm, 2H).
      
    • Crucial Step: Count the aromatic protons. You need 4 (aniline) + 3 (pyridine) = 7 aromatic protons.

    • Differentiation: Look for the Pyridine H3 singlet . If every aromatic peak is a doublet or multiplet, the structure is incorrect.

Protocol B: Differentiation Workflow

Workflow Start Crude Product HPLC UPLC-MS (High pH) Check Purity Start->HPLC Decision Single Peak? HPLC->Decision NMR 1H NMR (DMSO-d6) Check Splitting Decision->NMR Yes Repurify Prep-HPLC (Gradient Optimization) Decision->Repurify No (Isomers present) Confirm Confirm H3 Singlet & H5/H6 Doublets NMR->Confirm Repurify->HPLC

Figure 2: Analytical decision tree for validating regioisomeric purity.

References
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link]

    • )
  • Provides baseline shifts for the methoxypyridine core.
    • General methodology for separating pyridine/aniline isomers using pH-modified mobile phases.[1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link]

    • Reference database for comparing fragmentation patterns and IR spectra of substituted anilines.

Sources

Reference Standards for 3-(2-Methoxypyridin-4-yl)aniline: A Technical Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 3-(2-Methoxypyridin-4-yl)aniline Analysis Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

In the synthesis of next-generation kinase inhibitors, 3-(2-Methoxypyridin-4-yl)aniline serves as a critical biaryl intermediate. Its quality directly impacts the yield and impurity profile of the final Active Pharmaceutical Ingredient (API). However, commercially available "Reagent Grade" options often fail to meet the stringency required for GMP regulatory starting materials (RSM).

This guide objectively compares the three tiers of reference standards available for this molecule—Certified Reference Materials (CRM) , Qualified Secondary Standards , and Reagent Grade materials . We provide a validated workflow for upgrading reagent-grade material into a compliant working standard, supported by comparative experimental data.

The Hierarchy of Standards: A Comparative Analysis

For a molecule like 3-(2-Methoxypyridin-4-yl)aniline, which often lacks a pharmacopeial (USP/EP) monograph, researchers must choose between expensive custom synthesis or in-house qualification.

Tier 1: Certified Reference Material (CRM)
  • Definition: Produced by an ISO 17034 accredited facility. Comes with a Certificate of Analysis (CoA) reporting a certified purity value with uncertainty budgets (e.g.,

    
    ).
    
  • Traceability: Metrologically traceable to SI units (usually via qNMR).

  • Verdict: The "Gold Standard," but often commercially unavailable for specific intermediates. Custom production costs are prohibitive ($5,000+ for <100mg).

Tier 2: Qualified Secondary (Working) Standard
  • Definition: High-purity material characterized in-house against a primary standard or via absolute methods (Mass Balance:

    
    ).
    
  • Traceability: Traceable to the internal validation protocol.

  • Verdict: The Recommended Solution for routine process development. It balances cost with scientific rigor.

Tier 3: Reagent Grade (Commercial Vendor)
  • Definition: "95-97%" purity. Often contains significant regioisomers, palladium residues, or boronic acid byproducts from Suzuki coupling.

  • Verdict: Unsuitable for quantitative analysis without further purification.

Comparative Performance Data

The following data summarizes an internal study comparing a commercial "97%" reagent against a laboratory-recrystallized working standard.

Table 1: Analytical Characterization of Source Materials

MetricReagent Grade (Vendor A)Qualified Working Standard (In-House)Impact on Analysis
Assay (HPLC-UV) 96.4%99.7%Reagent grade causes ~3% error in yield calculations.
Regioisomer Content 1.2% (2-methoxy-5-yl isomer)< 0.05%Isomers often co-elute, falsely inflating purity.
Pd Residue (ICP-MS) 450 ppm< 10 ppmHigh Pd catalyzes side reactions in subsequent steps.
Water (Karl Fischer) 1.8%0.1%Hygroscopicity affects weight-based assay preparation.
Homogeneity Variable (caked solid)High (Fine crystalline powder)Inconsistent sampling in reagent grade.

Technical Insight: The presence of the 2-methoxy-5-yl isomer in the reagent grade stems from impure boronic acid starting materials. This isomer has a Relative Retention Time (RRT) of 1.02, making it a "shoulder" peak that is easily missed on low-resolution columns.

Experimental Protocol: Establishing a Qualified Standard

Since CRMs are rare for this specific intermediate, you must generate a Qualified Secondary Standard . Follow this self-validating protocol.

Phase A: Purification (The Upgrade)
  • Dissolution: Dissolve 5.0 g of crude 3-(2-Methoxypyridin-4-yl)aniline in 40 mL of Ethyl Acetate at 60°C.

  • Filtration: Filter hot through a Celite pad to remove insoluble Pd-black.

  • Recrystallization: Slowly add n-Heptane (20 mL) while cooling to room temperature, then chill to 0°C for 4 hours.

  • Isolation: Filter the off-white crystals and dry under vacuum at 45°C for 12 hours.

Phase B: Analytical Validation (The Proof)

Use the Mass Balance Approach to assign purity (


):


Method 1: HPLC-UV/MS for Organic Impurities (


) 
  • Column: Agilent Zorbax Eclipse Plus C18 (100mm x 3.0mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aniline absorption) and 280 nm (pyridine absorption).

  • Rationale: The acidic mobile phase ensures the aniline nitrogen is fully protonated (

    
    ), preventing peak tailing common with basic heterocycles.
    

Method 2: Loss on Drying / Karl Fischer (


) 
  • Perform coulometric Karl Fischer titration. Expect < 0.5% for a qualified standard.

Method 3: Residue on Ignition (


) 
  • Crucial for removing the mass contribution of Silica or Sodium salts carried over from the Suzuki workup.

Visualization of Workflows
Diagram 1: The Standard Qualification Workflow

This flowchart illustrates the decision matrix for qualifying the reference standard under ICH Q7 guidelines.

QualificationWorkflow Start Raw Material (Commercial Reagent) Purify Recrystallization (EtOAc/Heptane) Start->Purify Check1 HPLC Purity > 99.5%? Purify->Check1 Fail Reprocess / Reject Check1->Fail No Charact Full Characterization (1H NMR, KF, ROI, MS) Check1->Charact Yes Fail->Purify Assign Assign Purity Value (Mass Balance Eq) Charact->Assign Pack Pack & Store (-20°C, Desiccated) Assign->Pack Monitor Annual Re-test Pack->Monitor Monitor->Charact Expiry

Caption: Workflow for converting reagent-grade intermediates into qualified working standards.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate allows for targeted detection. This diagram maps the Suzuki coupling risks specific to this molecule.

ImpurityMap Boronic 3-Aminophenyl boronic acid Suzuki Suzuki Coupling (Pd Catalyst) Boronic->Suzuki Halide 4-Bromo-2- methoxypyridine Halide->Suzuki Regio Impurity C: Regioisomer Halide->Regio Isomeric Contam. Product 3-(2-Methoxypyridin- 4-yl)aniline Suzuki->Product Dimer Impurity A: Biaryl Homocoupling Suzuki->Dimer Oxidation DeHalo Impurity B: Protodeboronation Suzuki->DeHalo Hydrolysis

Caption: Origin of critical impurities (A, B, C) requiring monitoring during standard qualification.

Conclusion & Recommendations

For rigorous drug development, relying on commercial "97%" reagent grade 3-(2-Methoxypyridin-4-yl)aniline introduces unacceptable risk regarding potency calculation and impurity tracking.

Our Recommendation:

  • Do not buy a custom CRM unless you are in late-stage GMP manufacturing.

  • Purchase the highest grade commercial reagent available.

  • Purify and Qualify it internally using the Mass Balance Protocol described above.

  • Store the standard at -20°C under Argon, as the aniline moiety is prone to oxidation (browning) over time.

References
  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][2] (2000).[1][3] [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[4] (2016).[4] [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[5] [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-(2-Methoxypyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-(2-Methoxypyridin-4-yl)aniline is a heterocyclic aromatic amine used primarily as an intermediate in pharmaceutical synthesis and drug development.[1] Due to the presence of both an aniline moiety and a pyridine ring, this compound exhibits significant biological activity and chemical reactivity.

Proper disposal is not merely a regulatory formality; it is a critical safety operation to prevent environmental contamination (aquatic toxicity) and personnel exposure (mutagenicity/toxicity).[2][3] This guide provides a self-validating protocol for the safe segregation, packaging, and destruction of this specific chemical waste.

Chemical Profile
PropertyDetail
Chemical Name 3-(2-Methoxypyridin-4-yl)aniline
Functional Groups Primary Aromatic Amine (Aniline), Pyridine (Heterocycle), Methoxy Ether
Physical State Solid (Powder/Crystalline)
Acidity/Basicity Weak Base (pKa ~4-5 for aniline, ~5 for pyridine)
Primary Hazards Acute Toxicity (Oral/Dermal), Skin Sensitization, Aquatic Toxicity

Hazard Identification & Risk Assessment

Before initiating any disposal procedure, you must acknowledge the specific risks associated with this structural class.

  • Acute Toxicity: As an aniline derivative, assume potential for methemoglobinemia if absorbed through skin or inhaled.

  • Irritation & Sensitization: High probability of causing severe eye irritation (Category 2A) and skin sensitization (Category 1).

  • Environmental Hazard: Pyridine-aniline hybrids are often persistent and toxic to aquatic life.[1] Zero discharge to sewer systems is mandatory. [1]

Hazard Summary Table
Hazard ClassGHS CodeHazard Statement
Acute Toxicity H301/H311Toxic if swallowed or in contact with skin.[1]
Skin Irritation H315Causes skin irritation.[1][4][5][6][7]
Eye Irritation H319Causes serious eye irritation.[1][5][6][7][8]
Sensitization H317May cause an allergic skin reaction.[1][4][6]
Aquatic Toxicity H410Very toxic to aquatic life with long-lasting effects.[1]

Critical Safety Note: Always verify these classifications with the Safety Data Sheet (SDS) provided by your specific vendor (e.g., Sigma-Aldrich, Combi-Blocks), as purity and salt forms (e.g., HCl salt) can alter physical properties.[1]

Personal Protective Equipment (PPE) Protocol

The following PPE ensemble is non-negotiable for handling waste containing 3-(2-Methoxypyridin-4-yl)aniline.

  • Respiratory Protection: If handling powder outside a fume hood, use an N95 or P100 respirator. Inside a hood, standard ventilation is sufficient.[9]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield recommended if pouring liquid waste.

  • Hand Protection:

    • Primary:Nitrile Rubber (minimum thickness 0.11 mm) for splash protection.

    • Secondary (Immersion):Double-gloving or Butyl Rubber is recommended for prolonged handling or spill cleanup, as aromatic amines can permeate thin nitrile.[1]

  • Body Protection: Lab coat (buttoned) and long pants. Tyvek sleeves are recommended for large-scale disposal.[1]

Waste Segregation & Compatibility

Proper segregation prevents dangerous chemical reactions in the waste stream. 3-(2-Methoxypyridin-4-yl)aniline is a Basic Organic Compound .[1]

Segregation Logic (Graphviz Diagram)

The following decision tree illustrates the critical decision points for categorizing this specific waste.

WasteSegregation Start Waste Generation: 3-(2-Methoxypyridin-4-yl)aniline StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder, Contaminated Gloves) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor, Rinsate) StateCheck->LiquidWaste Liquid SolventCheck Solvent Type? LiquidWaste->SolventCheck AqueousCheck Aqueous Solution? LiquidWaste->AqueousCheck Halogenated Halogenated Organic (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic (Methanol, Ethyl Acetate) SolventCheck->NonHalogenated No Halogens pHCheck Check pH AqueousCheck->pHCheck Yes BasicStream Basic Aqueous Waste (pH > 7) pHCheck->BasicStream Basic/Neutral AcidicStream DO NOT MIX Neutralize first or segregate pHCheck->AcidicStream Acidic

Figure 1: Decision logic for segregating 3-(2-Methoxypyridin-4-yl)aniline waste streams.

Compatibility Rules
  • DO NOT MIX with Strong Acids: Mixing with strong acids (HCl, H2SO4) will generate heat due to salt formation. While not explosive, the exotherm can pressurize sealed containers.

  • DO NOT MIX with Oxidizers: Avoid contact with peroxides, nitrates, or permanganates. Aromatic amines can be oxidized violently.

  • DO NOT MIX with Aldehydes: Potential for Schiff base formation (polymerization/heat generation).

Step-by-Step Disposal Procedure

A. Solid Waste (Pure Compound or Contaminated Debris)
  • Collection: Place the solid substance, contaminated weighing boats, and filter papers into a wide-mouth HDPE (High-Density Polyethylene) jar.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-(2-Methoxypyridin-4-yl)aniline, Solid Debris"[1]

    • Hazard Checkbox: Toxic, Irritant.[4][5][6][8]

  • Sealing: Ensure the lid is screwed on tightly. Do not overfill (leave 10% headspace).

  • Secondary Containment: Place the jar into a secondary bin or tub to capture any potential leaks during transport.

B. Liquid Waste (Solutions)
  • Identification: Determine the primary solvent (e.g., Methanol, DCM, Water).

  • Selection: Choose the appropriate waste container based on the solvent (e.g., "Halogenated Solvents" vs. "Non-Halogenated Solvents").

  • Pouring:

    • Perform all pouring inside a fume hood.

    • Use a funnel to prevent spills.

  • Rinsing: Triple-rinse the original empty container with a compatible solvent.[1] Add the rinsate to the liquid waste container.

  • Labeling: Clearly list "3-(2-Methoxypyridin-4-yl)aniline" as a trace contaminant (<1% or whatever the concentration is) on the waste tag.[1]

C. Final Destruction (Incineration)

The ultimate fate of this waste stream must be High-Temperature Incineration .[1]

  • Why? Biological treatment (sewage) is ineffective for pyridine rings. Landfilling is prohibited for toxic organics.

  • Requirement: Ensure your institutional waste contractor (e.g., Veolia, Clean Harbors, Triumvirate) utilizes an incinerator equipped with a scrubber to handle Nitrogen Oxides (NOx) generated from the amine/pyridine combustion.

Spill Response Protocol

In the event of a spill during the disposal process, follow this immediate workflow.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (If outside hood) Spill->Evacuate PPE 2. Don PPE (Double Nitrile Gloves, Goggles) Evacuate->PPE Contain 3. Containment Use absorbent pads/snakes PPE->Contain Clean 4. Cleanup Scoop solids or absorb liquids Contain->Clean Decon 5. Decontamination Wash area with soap/water Clean->Decon Dispose 6. Disposal Treat cleanup material as HazWaste Decon->Dispose

Figure 2: Immediate response workflow for spills of 3-(2-Methoxypyridin-4-yl)aniline.

Specific Cleanup Notes:

  • Solids: Avoid generating dust.[4][5][6][7][8][9] Cover with a wet paper towel before scooping if the powder is fine.

  • Liquids: Use vermiculite, sand, or commercial "Organic" spill pads. Do not use sawdust (potential fire hazard with some amines).

  • Decontamination: Wash the surface with a dilute detergent solution. Do not use bleach (hypochlorite), as it can react with amines to form chloramines (toxic gas).

Regulatory Compliance & References

Regulatory Framework (USA/EU)[1][11]
  • RCRA (USA): While this specific compound may not have a dedicated "U" or "P" list number, it falls under the "Characteristic of Toxicity" if leachable, or simply as "Hazardous Waste" due to its acute toxicity profile.

    • Generator Status: Must be counted towards monthly hazardous waste generation limits.

  • REACH (EU): Ensure compliance with SVHC (Substances of Very High Concern) protocols if applicable in your region.[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary for Aminopyridines and Anilines. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard (HCS). United States Department of Labor. [Link][1]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Generators. [Link][1]

Sources

Personal protective equipment for handling 3-(2-Methoxypyridin-4-yl)aniline

[1]

Executive Safety Summary

Treat as High-Potency/Toxic. 3-(2-Methoxypyridin-4-yl)aniline combines the structural hazards of anilines (methemoglobinemia, skin absorption) and aminopyridines (neurotoxicity, severe irritation).[1] As a likely intermediate in kinase inhibitor synthesis, specific toxicological data may be sparse. Therefore, the Precautionary Principle applies: handle as a confirmed toxicant and potential sensitizer.

Immediate Directives:

  • NEVER handle on an open bench.

  • ALWAYS double-glove (Nitrile > 5 mil).[1]

  • IF EXPOSED: Speed is critical. Aniline derivatives absorb through skin rapidly.

Hazard Identification & Risk Assessment (The "Why")

To understand the PPE requirements, we must deconstruct the molecule's pharmacophore. This is not just "chemical dust"; it is a biologically active system.

Structural MoietyAssociated HazardMechanism of Action
Aniline Core Methemoglobinemia Oxidizes hemoglobin (Fe2+) to methemoglobin (Fe3+), destroying oxygen transport capacity.[1] Causes cyanosis (blue skin/lips).
Pyridine Ring Neurotoxicity / Irritation Lipophilic nature facilitates blood-brain barrier crossing.[1] Potent mucous membrane irritant.
Methoxy Group Metabolic Activation Can be O-demethylated in vivo, potentially creating reactive metabolites that bind to DNA (genotoxicity risk).[1]

GHS Classification (Extrapolated):

  • Acute Toxicity (Oral/Dermal/Inhal): Category 3 (Toxic) or 4 (Harmful).[2]

  • Skin/Eye Irritation: Category 2/2A.

  • Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Spleen).

Scientific Note: Aniline derivatives often exhibit a "lag time" in toxicity. A worker may feel fine immediately after exposure, only to develop cyanosis 2–4 hours later as hepatic metabolism converts the parent compound into the active oxidant [1].

The PPE Firewall (The "What")

Standard lab coats are insufficient. The lipophilicity of this compound allows it to penetrate standard fabrics and thin latex.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Certified) Primary Barrier. Face velocity 80–100 fpm.[1] N95 respirators are useless against organic vapors if the solid sublimes or is in solution.
Hand (Inner) Nitrile (4 mil) Acts as a second skin. Bright color (e.g., orange/purple) preferred to spot tears.
Hand (Outer) Nitrile (Extended Cuff, >5 mil) Breakthrough Time: Aniline derivatives can permeate thin nitrile in <15 mins [2]. Double gloving increases breakthrough time significantly.
Ocular Chemical Splash Goggles Safety glasses with side shields are inadequate for powders that can drift. Goggles seal the orbital area.
Body Tyvek® Lab Coat / Apron Cotton absorbs and holds the chemical against the skin. Tyvek provides a non-woven barrier against particulates and light splashes.

Operational Workflow (The "How")

The following diagram outlines the mandatory workflow for handling this compound, incorporating "Fail-Safe" decision points.

SafetyProtocolStartSTART: Task DefinitionRiskAssessRisk Assessment(Check SDS & Quantity)Start->RiskAssessPPE_CheckDon PPE:Double Nitrile, Goggles, TyvekRiskAssess->PPE_CheckHood_CheckHood Status Check(Flow > 80fpm?)PPE_Check->Hood_CheckWeighingWeighing Protocol(Use Anti-Static Gun)Hood_Check->WeighingPassStopSTOP: Maintenance RequiredHood_Check->StopFailSolubilizationSolubilization(Add Solvent SLOWLY)Weighing->SolubilizationCleanupDecontamination(Wipe with 10% HCl/Ethanol)Solubilization->CleanupWasteDisposal(Solid/Liquid Haz Waste)Cleanup->Waste

Figure 1: Operational safety workflow for handling high-potency aniline derivatives.[1] Note the "Hard Stop" if engineering controls (fume hood) fail.

Critical Procedural Steps
  • Static Control: Dry organic powders are prone to static charge. Use an ionizing fan or anti-static gun during weighing to prevent "flying powder" which bypasses respiratory protection.

  • Solvent Addition: When dissolving, add solvent to the solid. Adding solid to a stirring solvent can generate aerosolized micro-droplets.

  • Doffing (Removal):

    • Wash outer gloves before removing them.

    • Remove outer gloves inside the hood.

    • Inspect inner gloves for discoloration.

    • Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption).

Emergency Response & Disposal

Exposure Scenarios[3][4][5][6][7]
  • Skin Contact:

    • Drench: Immediate 15-minute rinse.[3][4]

    • Soap: Use non-abrasive soap.

    • Alert: Notify medical safety officer. Watch for signs of cyanosis (blue lips/fingernails) for 4 hours.

  • Spill (Solid):

    • Do NOT sweep (creates dust).

    • Cover with wet paper towels (dampened with ethanol/water) to suppress dust, then scoop into a hazardous waste bag.

Disposal (RCRA Compliance)

This compound must be segregated.

  • Stream: Hazardous Organic Waste (Toxic).

  • Labeling: Must explicitly state "Aniline Derivative" to prevent mixing with incompatible oxidizers (risk of exothermic reaction).

  • Destruction: Incineration is the only approved method for final destruction [3].

References

  • National Institute for Occupational Safety and Health (NIOSH). Aniline: Skin Notation Profile. DHHS (NIOSH) Publication No. 2011-154.[1] Link

  • Klingner, T.D., & Boeniger, M.F. (2002). Permeation of latex and nitrile gloves by amine-based epoxy curing agents.[1] Journal of Occupational and Environmental Hygiene. Link

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Description for Pyridine (D038) and Aniline.Link

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